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  • Product: 1-Amino-3-(3-chlorophenyl)propan-2-ol
  • CAS: 1225599-62-1

Core Science & Biosynthesis

Foundational

1-Amino-3-(3-chlorophenyl)propan-2-ol chemical properties

In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of 1-Amino-3-(3-chlorophenyl)propan-2-ol Executive Summary 1-Amino-3-(3-chlorophenyl)propan-2-ol is a highly versatile chiral building block util...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of 1-Amino-3-(3-chlorophenyl)propan-2-ol

Executive Summary

1-Amino-3-(3-chlorophenyl)propan-2-ol is a highly versatile chiral building block utilized extensively in medicinal chemistry and organic synthesis. Characterized by its 1-amino-2-propanol backbone and a lipophilic 3-chlorophenyl moiety, this compound serves as a critical intermediate in the development of beta-adrenergic receptor antagonists, antiarrhythmics, and modulators of polyspecific ABC transporters[1]. This technical guide provides a comprehensive analysis of its physicochemical properties, structural reactivity, and validated synthetic workflows, designed for researchers scaling up drug discovery pipelines.

Physicochemical Properties

Understanding the baseline metrics of 1-amino-3-(3-chlorophenyl)propan-2-ol is essential for predicting its pharmacokinetic behavior and optimizing downstream reactions. The data below summarizes its core quantitative properties[2],[3].

PropertyValue
CAS Number 1225599-62-1
Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
Exact Mass 185.0607 Da
Topological Polar Surface Area (TPSA) 46.3 Ų
Hydrogen Bond Donors / Acceptors 2 / 2
Physical Form Viscous liquid / oil

Structural Chemistry & Mechanistic Reactivity

The pharmacological utility of 1-amino-3-(3-chlorophenyl)propan-2-ol is governed by three distinct structural domains:

  • The 3-Chlorophenyl Ring: The meta-substituted chlorine atom exerts a strong electron-withdrawing inductive effect (-I), which modulates the electron density of the aromatic system. This halogen substitution enhances the lipophilicity of the molecule, facilitating penetration through biological membranes, and allows for specific halogen-bonding interactions within protein binding pockets.

  • The Propan-2-ol Backbone (Chiral Center): The C2 carbon is chiral, making the molecule subject to stereospecific biological interactions. The hydroxyl group acts as a critical hydrogen bond donor/acceptor. In drug design, this hydroxyl group is often the anchor point for binding to the active sites of receptors (e.g., the beta-adrenergic receptor).

  • The Primary Amine (C1): The terminal primary amine is a highly reactive nucleophile. At physiological pH (7.4), it is predominantly protonated (ammonium cation), which drastically increases aqueous solubility. Synthetically, it is the primary site for derivatization via reductive amination, alkylation, or amide coupling[1].

Synthetic Workflows & Experimental Protocols

The most robust and scalable method for synthesizing 1-amino-3-(3-chlorophenyl)propan-2-ol is the regioselective ring-opening of 2-(3-chlorobenzyl)oxirane using ammonia[4],[1].

G Epoxide 2-(3-chlorobenzyl)oxirane (Electrophile) TS SN2 Transition State (Less hindered attack) Epoxide->TS Nucleophilic attack Ammonia Ammonia (NH3) (Nucleophile) Ammonia->TS Excess NH3 in MeOH Product Target Amino Alcohol (Product) TS->Product Ring opening & Proton transfer

Figure 1: SN2 epoxide ring-opening mechanism for 1-amino-3-(3-chlorophenyl)propan-2-ol.

Self-Validating Experimental Protocol: Epoxide Ring-Opening Note: This protocol incorporates causality-driven steps to ensure high yield and prevent common side reactions.

Step 1: Reaction Setup

  • Action: Dissolve 1.0 equivalent of 2-(3-chlorobenzyl)oxirane in a 7N solution of ammonia in methanol (20.0 equivalents of NH3).

  • Causality: A massive stoichiometric excess of ammonia is strictly required. If a stoichiometric amount is used, the newly formed primary amine product (which is more nucleophilic than ammonia) will attack unreacted epoxide, leading to the formation of unwanted secondary and tertiary amine "bis-adducts"[4]. Methanol is chosen as the solvent because its protic nature stabilizes the alkoxide leaving group in the transition state via hydrogen bonding, lowering the activation energy of the SN2 process[1].

Step 2: Execution

  • Action: Seal the reaction mixture in a high-pressure tube or autoclave and stir at 40 °C for 24–48 hours.

  • Causality: The reaction is mildly exothermic, but heating to 40 °C ensures complete conversion within a reasonable timeframe. A sealed vessel is mandatory to prevent the volatile ammonia gas from escaping, which would alter the reagent ratio and promote bis-adduct formation[4].

Step 3: In-Process Validation (TLC)

  • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system. Stain with ninhydrin.

  • Causality: The starting epoxide will appear under UV light but will not stain with ninhydrin. The primary amine product will develop a distinct purple/pink spot upon heating with ninhydrin, validating the successful incorporation of the nitrogen atom.

Step 4: Workup and Purification (Acid-Base Extraction)

  • Action: Vent the reactor safely and evaporate the methanol and excess ammonia under reduced pressure. Dissolve the crude oil in 1M aqueous HCl. Wash the aqueous layer twice with ethyl acetate. Basify the aqueous layer with 2M NaOH to pH > 10, then extract with dichloromethane (DCM). Dry the DCM layer over anhydrous Na2SO4 and concentrate.

  • Causality: This is a self-validating purification step. The product is a basic amine, so it forms a water-soluble hydrochloride salt in 1M HCl. Any unreacted epoxide or neutral impurities remain organic-soluble and are stripped away by the ethyl acetate wash. Basifying the purified aqueous layer regenerates the free base, which is cleanly extracted into DCM, ensuring high purity without the need for complex column chromatography.

Analytical Characterization

To confirm the structural integrity and purity of the synthesized 1-amino-3-(3-chlorophenyl)propan-2-ol, the following analytical suite is recommended:

  • 1H NMR (400 MHz, CDCl3): Look for the multiplet corresponding to the four aromatic protons of the 3-chlorophenyl ring (δ 7.10–7.30 ppm). The methine proton (CH-OH) will appear as a complex multiplet around δ 3.80–4.00 ppm. The diastereotopic protons of the CH2 adjacent to the amine and the aryl group will appear as distinct doublet of doublets due to the adjacent chiral center.

  • LC-MS (ESI+): The mass spectrum must display a dominant[M+H]+ pseudomolecular ion at m/z 186.06, confirming the exact mass.

  • Chiral HPLC: If a specific enantiomer (R or S) is synthesized via asymmetric epoxidation, chiral high-performance liquid chromatography (e.g., using a Chiralcel OD-H column) is required to determine the enantiomeric excess (ee).

Pharmacological & Industrial Relevance

The 1-amino-2-propanol motif is a privileged scaffold in medicinal chemistry. Compounds bearing this structure, such as propafenone analogues, are deeply investigated for their ability to interact with polyspecific ABC transporters[1].

Pathway Compound 1-Amino-3-(3-chlorophenyl)propan-2-ol Derivatives Receptor Target Transporter (e.g., P-glycoprotein / BCRP) Compound->Receptor Binds to transmembrane domains Binding Hydrogen Bonding (OH, NH2) & Hydrophobic Insertion (Aryl) Receptor->Binding Structural interactions Effect Inhibition of Drug Efflux (Chemosensitization) Binding->Effect Pharmacological response

Figure 2: Pharmacodynamic interaction model for 1-amino-3-(3-chlorophenyl)propan-2-ol derivatives.

In the context of oncology and cardiology, derivatives of 1-amino-3-(3-chlorophenyl)propan-2-ol are synthesized to modulate P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[1]. The secondary hydroxyl group forms crucial hydrogen bonds with the transporter's binding site, while the 3-chlorophenyl group anchors the molecule into hydrophobic pockets, effectively inhibiting the efflux of chemotherapeutic agents and reversing multidrug resistance in cancer cells.

References

  • Sigma-Aldrich. "1-amino-3-(3-chlorophenyl)propan-2-ol | 1225599-62-1". Sigma-Aldrich Catalog.2

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14853329, 2-Amino-3-(3-chlorophenyl)propan-1-ol" (Class reference for physicochemical properties). PubChem. 3

  • BenchChem. "Technical Support Center: Synthesis of 1-Amino-3-(azepan-1-yl)propan-2-ol". BenchChem Technical Documents. 4

  • Jabeen, I., et al. "Subtle Structural Differences Trigger Inhibitory Activity of Propafenone Analogues at the Two Polyspecific ABC Transporters: P‐Glycoprotein (P‐gp) and Breast Cancer Resistance Protein (BCRP)". PubMed Central (PMC). 1

Sources

Protocols & Analytical Methods

Method

HPLC method development for 1-Amino-3-(3-chlorophenyl)propan-2-ol analysis

Application Note: Advanced HPLC Method Development and Validation for 1-Amino-3-(3-chlorophenyl)propan-2-ol Introduction & Analyte Profiling 1-Amino-3-(3-chlorophenyl)propan-2-ol is a highly versatile building block and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced HPLC Method Development and Validation for 1-Amino-3-(3-chlorophenyl)propan-2-ol

Introduction & Analyte Profiling

1-Amino-3-(3-chlorophenyl)propan-2-ol is a highly versatile building block and critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting adrenergic receptors. Structurally, it is an amino alcohol featuring a basic primary aliphatic amine, a secondary hydroxyl group, and a lipophilic 3-chlorophenyl moiety.

Analyzing basic amino alcohols via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents distinct chromatographic challenges[1]. The primary amine (estimated pKa​≈9.5 ) remains fully protonated under neutral or mildly acidic mobile phase conditions. This positive charge strongly interacts with residual, ionized silanol groups ( SiO− ) present on standard silica-based stationary phases. This secondary cation-exchange interaction is the primary culprit behind severe peak tailing, poor resolution, and compromised quantitative accuracy in amino alcohol analysis[2].

Method Development Strategy: The Causality of Choice

As Senior Application Scientists, we do not rely on trial-and-error screening. To develop a robust, stability-indicating method, every chromatographic parameter is selected based on the physicochemical causality of the analyte.

  • Stationary Phase Selection: Standard C18 columns are prone to secondary cation-exchange interactions with basic amines[2]. To mitigate this, we select a Charged Surface Hybrid (CSH) C18 column.

    • Causality: CSH technology incorporates a low-level positive surface charge that electrostatically repels protonated basic analytes. This ensures sharp, symmetrical peaks without the need for complex, system-contaminating ion-pairing reagents.

  • Mobile Phase pH & Buffer: We employ an acidic mobile phase (pH ~3.0) using 0.1% Trifluoroacetic acid (TFA) in water.

    • Causality: At pH 3.0, the primary amine is fully protonated, but crucially, the residual silanols on the silica surface are neutralized (the pKa​ of isolated silanols is ~4.5). This eliminates the electrostatic attraction that causes tailing[2]. Furthermore, TFA acts as a weak ion-pairing agent, improving the retention of the polar amino alcohol[1].

  • Detection Wavelength:

    • Causality: While many aliphatic amino alcohols lack strong chromophores[1], the 3-chlorophenyl group in our target analyte provides a robust UV absorption profile. Detection at 220 nm captures the π→π∗ transitions of the aromatic ring while avoiding the low-wavelength baseline noise typical of TFA buffers.

Methodological Workflow

The following diagram illustrates the logical progression from analyte profiling through to regulatory validation, ensuring a risk-based approach aligned with modern analytical lifecycles.

HPLC_Method_Dev Analyte 1. Analyte Profiling 1-Amino-3-(3-chlorophenyl)propan-2-ol pKa ~9.5 | Basic Amine Phase 2. Phase Selection CSH C18 Column Mitigates Silanol Interactions Analyte->Phase Dictates Mobile 3. Mobile Phase Optimization pH 3.0 (0.1% TFA) Neutralizes Silanols Phase->Mobile Synergizes with SST 4. System Suitability (SST) Tailing < 1.5 | RSD < 2.0% Self-Validating Gate Mobile->SST Establishes Validation 5. ICH Q2(R2) Validation Specificity, Linearity, Accuracy SST->Validation Approves for

Caption: Logical workflow for HPLC method development and ICH Q2(R2) validation of basic amino alcohols.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. It includes an inherent System Suitability Test (SST). If the SST criteria are not met, the protocol dictates that the analytical run is mathematically invalid, preventing the generation of erroneous data.

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column CSH C18, 150 x 4.6 mm, 3.5 µmRepels protonated amines, reducing tailing.
Mobile Phase A 0.1% TFA in Water (pH ~3.0)Protonates amine, neutralizes silanols.
Mobile Phase B Acetonitrile (HPLC Grade)Eluting strength for lipophilic chlorophenyl group.
Gradient 5% B to 60% B over 15 minResolves closely eluting synthetic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID column.
Column Temp 40 °CLowers backpressure, improves mass transfer.
Detection UV at 220 nmCaptures aromatic π→π∗ transitions.
Injection Vol 10 µLPrevents volume overload and band broadening.
Step-by-Step Execution:
  • Mobile Phase Preparation: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via ultrasonication for 10 minutes.

  • Standard Preparation: Accurately weigh 50.0 mg of 1-Amino-3-(3-chlorophenyl)propan-2-ol reference standard. Dissolve in 50 mL of Diluent (Water:Acetonitrile 80:20 v/v) to yield a 1.0 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL.

  • System Suitability Testing (The Self-Validation Gate): Inject the 0.1 mg/mL Working Standard solution six consecutive times before analyzing any unknown samples.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%. USP Tailing Factor 1.5. Theoretical Plates 5000.

    • Causality: Failing these metrics indicates system equilibration failure, column voiding, or buffer preparation errors. The run must be aborted automatically.

  • Sample Analysis: Inject blank (Diluent), followed by the sample preparations. Bracket samples with standard injections every 10 runs to ensure continuous system stability.

Analytical Method Validation (ICH Q2(R2) Framework)

To ensure the method is scientifically sound and defensible for regulatory submissions, it must be validated according to the latest ICH Q2(R2) guidelines[3]. The Q2(R2) framework emphasizes a risk-based approach to demonstrate that the analytical procedure is fit for its intended purpose[4].

  • Specificity: The ability to unequivocally assess the analyte in the presence of expected components (e.g., synthetic precursors like epichlorohydrin derivatives)[5].

    • Validation Protocol: Inject a blank, a standard, and a sample spiked with known impurities. Ensure a resolution factor ( Rs​ ) > 2.0 between the main peak and the closest eluting impurity.

  • Linearity & Range: The interval where the method provides acceptable accuracy and precision[4].

    • Validation Protocol: Prepare standard solutions at 50%, 75%, 100%, 125%, and 150% of the nominal concentration. Plot peak area versus concentration.

  • Accuracy (Recovery): The closeness of agreement between the accepted true value and the obtained result[5].

    • Validation Protocol: Spike API samples at 80%, 100%, and 120% levels in triplicate.

  • Robustness: The method's reliability against deliberate, minor variations in parameters[3].

    • Validation Protocol: Alter flow rate ( ± 0.1 mL/min), column temperature ( ± 5 °C), and mobile phase gradient starting composition ( ± 2% organic). The SST criteria must remain passing under all conditions.

Table 2: Representative ICH Q2(R2) Validation Data Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaRepresentative ResultStatus
System Suitability Tailing 1.5, RSD 2.0%Tailing: 1.12, RSD: 0.4%Pass
Specificity Resolution ( Rs​ ) > 2.0 from impuritiesMin Rs​ = 3.4Pass
Linearity R2≥0.999 (50% to 150% range) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.5% - 100.2%Pass
Repeatability %RSD 2.0% (n=6)%RSD = 0.6%Pass
LOD / LOQ Signal-to-Noise (S/N) 3 / 10LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass

References[3] Title: ICH Q2 (R2) Validation of Analytical Procedures. Source: MasterControl. URL: https://www.mastercontrol.com/[6] Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Source: QbD Group. URL: https://qbdgroup.com/[4] Title: Validation of Analytical Procedures Q2(R2). Source: International Council for Harmonisation (ICH). URL: https://www.ich.org/page/quality-guidelines[5] Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation. Source: YouTube. URL: https://www.youtube.com/[2] Title: HPLC Method Development For Basic Molecules: A Case Study. Source: PharmaGuru. URL: https://pharmaguru.co/[1] Title: Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation. Source: BenchChem. URL: https://www.benchchem.com/

Sources

Application

Application Note: Advanced Purification of 1-Amino-3-(3-chlorophenyl)propan-2-ol via Salt-Assisted Recrystallization

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Objective: To provide a robust, thermodynamically grounded protocol for the isolation and chemical purification of 1-amino-3-(3-c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Objective: To provide a robust, thermodynamically grounded protocol for the isolation and chemical purification of 1-amino-3-(3-chlorophenyl)propan-2-ol, overcoming the inherent phase-separation challenges of aliphatic amino alcohols.

Physicochemical Context & The "Oiling Out" Challenge

1-Amino-3-(3-chlorophenyl)propan-2-ol is a critical building block and intermediate in the synthesis of various neuroactive and adrenergic therapeutics. However, the purification of its free base presents a classic challenge in process chemistry. Due to the molecule's high degree of intermolecular hydrogen bonding (facilitated by both the primary amine and the secondary hydroxyl group) and its relatively low molecular symmetry, the free base typically manifests as a highly viscous, non-distillable oil at room temperature.

Attempting to directly crystallize the free base frequently results in liquid-liquid phase separation (LLPS), commonly known as "oiling out." In this state, the compound separates into a solute-rich liquid phase rather than forming an ordered crystal lattice, trapping impurities and drastically reducing yield[1].

To bypass this thermodynamic trap, the most effective strategy is the quantitative conversion of the free base into a crystalline salt—specifically, the hydrochloride (HCl) salt[2]. Protonation of the primary amine introduces strong, directional ionic interactions that significantly increase the lattice energy, driving the system toward solid-state nucleation rather than amorphous phase separation[3].

Table 1: Physicochemical Profile
ParameterFree BaseHydrochloride Salt (Target)
Molecular Formula C9H12ClNOC9H13Cl2NO
Molecular Weight 185.65 g/mol 222.11 g/mol
CAS Number 1225599-62-1N/A (Salt Form)
Physical State (25°C) Viscous OilCrystalline Solid
Solubility Profile Soluble in EtOAc, DCM, Et2OSoluble in EtOH, MeOH, H2O; Insoluble in EtOAc, Et2O

Thermodynamic Strategy: Binary Solvent Selection

The recrystallization of the HCl salt requires a binary solvent system: a "good" solvent to dissolve the salt at elevated temperatures, and a "poor" anti-solvent to tune the dielectric constant and induce supersaturation[4].

Causality of Solvent Choice: Aliphatic amino alcohol hydrochlorides are highly polar. We select Ethanol (EtOH) as the primary solvent because its hydrogen-bonding capacity readily solvates the ionic lattice at 70°C. Ethyl Acetate (EtOAc) is selected as the anti-solvent. Unlike highly non-polar solvents (like hexane) which can shock the system and cause rapid precipitation of amorphous solids, EtOAc provides a moderate polarity step-down. This allows for a wide, controllable "metastable zone" where crystal nucleation outpaces amorphous aggregation[5].

Table 2: Binary Solvent System Optimization Data
Primary SolventAnti-SolventOptimal Volumetric RatioYield (%)Purity (HPLC)Oiling Out Risk
Ethanol Ethyl Acetate 1 : 3 85% >99.5% Low
MethanolDiethyl Ether1 : 478%98.0%Moderate
IsopropanolHexane1 : 265%95.0%High
WaterAcetone1 : 540%90.0%High (Loss to mother liquor)

Process Workflow Visualization

The following diagram illustrates the thermodynamic phases of the purification process, moving from the amorphous free base to the highly ordered crystalline salt.

Recrystallization A Crude Free Base (Viscous Oil) B Protonation (Ethanolic HCl, 0°C) A->B C Crude HCl Salt (Amorphous Solid) B->C D Thermal Dissolution (Hot EtOH, 70°C) C->D E Anti-Solvent Titration (EtOAc to Cloud Point) D->E F Metastable Cooling (Controlled Ramp) E->F G Crystal Isolation (Vacuum Filtration) F->G

Caption: Thermodynamic workflow for the salt conversion and recrystallization.

Self-Validating Experimental Protocol

This protocol is designed with built-in In-Process Controls (IPCs) to ensure the system self-validates at critical thermodynamic junctions.

Phase 1: Hydrochloride Salt Formation

Objective: Convert the oil into a crude crystalline matrix.

  • Dissolution: Dissolve 10.0 g of crude 1-amino-3-(3-chlorophenyl)propan-2-ol (free base) in 50 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0–5°C.

  • Titration: Slowly add 1.05 molar equivalents of HCl (preferably as a 2.0 M solution in diethyl ether or anhydrous ethanol) dropwise via an addition funnel over 15 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes that could degrade the secondary alcohol or cause solvent boil-off[3].

  • IPC 1 (pH Check): Spot the solution on wetted pH paper. The pH should be between 1 and 2, confirming complete protonation of the amine.

  • Concentration: Remove the solvent under reduced pressure (rotary evaporation) at 40°C to yield the crude hydrochloride salt as a tacky, off-white solid.

Phase 2: Binary Recrystallization

Objective: Selectively grow a pure crystal lattice while excluding impurities into the mother liquor.

  • Primary Dissolution: Suspend the crude HCl salt in a minimal volume (approx. 15–20 mL) of absolute ethanol. Heat the mixture to 70°C under gentle reflux until complete dissolution is achieved.

    • IPC 2 (Clarity Check): The solution must be completely transparent. If particulate matter remains, perform a rapid hot filtration through a pre-warmed Buchner funnel to remove insoluble inorganic impurities.

  • Anti-Solvent Addition: While maintaining the temperature at 70°C, begin adding hot (60°C) ethyl acetate dropwise.

  • The Cloud Point: Continue adding ethyl acetate until the solution exhibits a persistent opalescence (the "cloud point").

    • Causality: The cloud point indicates that the solution has reached the exact boundary of the metastable zone. Rapid addition beyond this point forces the system into the labile zone, causing oiling out[4].

  • Clarification: Add 1 to 3 drops of hot ethanol just until the solution becomes clear again. This ensures the system is perfectly saturated but safely within the metastable zone.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 2 hours without agitation.

    • Causality: Slow cooling allows the thermodynamically favored, highly pure crystal lattice to grow. Rapid cooling or harsh agitation induces kinetic precipitation, trapping impurities within the crystal defects[1].

Phase 3: Isolation
  • Maturation: Once at room temperature, transfer the flask to an ice bath (0–4°C) for 1 hour to maximize yield by depressing the solubility limit.

  • Filtration: Collect the resulting white, needle-like crystals via vacuum filtration using a sintered glass funnel.

  • Washing: Wash the filter cake with 2 × 10 mL of ice-cold ethyl acetate to displace the impurity-laden mother liquor.

  • Drying: Dry the crystals under high vacuum (≤ 1 mbar) at 40°C for 12 hours to remove residual solvent.

Troubleshooting & Quality Control

  • Issue: The system oils out during cooling instead of crystallizing.

    • Thermodynamic Cause: The anti-solvent was added too quickly, or the cooling ramp was too steep, pushing the system past the metastable limit.

    • Correction: Reheat the mixture to 70°C until the oil redissolves into a single phase. Add 1–2 mL of ethanol to increase the solubility capacity, then cool at a slower rate (e.g., using a programmed water bath).

  • Issue: No crystallization occurs even at 0°C.

    • Thermodynamic Cause: The solution is not sufficiently supersaturated.

    • Correction: Evaporate 10–20% of the solvent volume under reduced pressure, or introduce a seed crystal (if available) to bypass the activation energy required for primary nucleation[4]. Alternatively, gently scratch the inside of the glass flask with a glass rod; the microscopic glass shards act as nucleation sites[4].

References

  • [1] BenchChem. Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives. Available at:

  • [4] BenchChem. Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. Available at:

  • Sigma-Aldrich. 1-amino-3-(3-chlorophenyl)propan-2-ol (CAS 1225599-62-1). Available at:

  • [2] Google Patents. US2243977A - Process for the preparation of amino-alcohols. Available at:

  • [5] BenchChem. Technical Support Center: Purification of Polar Amino Alcohols. Available at:

  • [3] National Institutes of Health (PMC). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Available at:

Sources

Method

Application Note: Asymmetric Synthesis of Chiral 1-Amino-3-(3-chlorophenyl)propan-2-ol via Chemoenzymatic Cascades

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary Enantiomerically pure β -amino alcohols, specifically 1-amino-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

Enantiomerically pure β -amino alcohols, specifically 1-amino-3-arylpropan-2-ol derivatives, are privileged chiral scaffolds in medicinal chemistry. They serve as critical building blocks for a variety of active pharmaceutical ingredients (APIs), including HIV protease inhibitors and β3​ -adrenergic receptor agonists.

The synthesis of enantiomerically enriched halohydrins and their corresponding amino alcohols is most effectively achieved through the asymmetric reduction of prochiral α -haloketones[1]. While classical methods such as the Corey-Bakshi-Shibata (CBS) reduction are reliable, they rely on stoichiometric borane and toxic reagents. This application note details a highly scalable, self-validating chemoenzymatic cascade utilizing a Ketoreductase (KRED) for perfect facial selectivity, followed by base-mediated epoxidation and regioselective amination[2],[3].

Strategic Rationale & Mechanistic Pathway

The synthetic strategy is designed as a three-step sequence that intrinsically protects and preserves the newly formed stereocenter.

Biocatalytic Asymmetric Reduction

Alcohol dehydrogenases (ADHs/KREDs) have become critical catalysts for the stereoselective reduction of carbonyl compounds. The reaction follows Michaelis-Menten kinetics with a Ping-Pong Bi-Bi mechanism. By selecting a Pro-S specific KRED, the hydride transfer from NADPH to the re-face of 1-chloro-3-(3-chlorophenyl)propan-2-one yields (S)-1-chloro-3-(3-chlorophenyl)propan-2-ol in >99% enantiomeric excess (ee). A Glucose Dehydrogenase (GDH) cofactor recycling system is employed to maintain catalytic viability and drive the equilibrium forward.

Intramolecular Epoxidation (Stereochemical Preservation)

The chiral chlorohydrin is an ideal precursor for chiral epoxides[4]. Upon exposure to aqueous sodium hydroxide, the C2-hydroxyl is deprotonated. The resulting alkoxide undergoes an intramolecular SN​2 attack on the adjacent C1 carbon, displacing the chloride ion. Causality Check: Because the bond breaking and forming occurs entirely at the achiral C1 position, the stereocenter at C2 is perfectly preserved, yielding (S)-2-(3-chlorobenzyl)oxirane.

Regioselective Amination

The final step involves the nucleophilic ring-opening of the epoxide by ammonia. Under neutral or basic conditions, epoxide opening is governed by steric hindrance rather than electronic effects. Ammonia attacks the less hindered terminal carbon (C1), yielding the desired 1-amino-3-(3-chlorophenyl)propan-2-ol[5]. Again, the C-O bond at C2 remains intact, ensuring zero racemization.

SyntheticWorkflow A 1-Chloro-3-(3-chlorophenyl) propan-2-one B (S)-1-Chloro-3-(3-chlorophenyl) propan-2-ol A->B KRED, GDH (Bioreduction) C (S)-2-(3-Chlorobenzyl) oxirane B->C NaOH, MTBE (Epoxidation) D (S)-1-Amino-3-(3-chlorophenyl) propan-2-ol C->D NH3 / MeOH (Amination)

Fig 1. Three-step chemoenzymatic workflow for the asymmetric synthesis of the target amino alcohol.

Experimental Methodologies

Protocol A: Biocatalytic Reduction of 1-Chloro-3-(3-chlorophenyl)propan-2-one

Objective: Establish the C2 stereocenter with >99% ee.

  • Preparation of the Reaction Matrix: In a 2.0 L jacketed reactor, add 1.0 L of 100 mM potassium phosphate buffer. Adjust to pH 7.0.

  • Substrate & Cofactor Addition: Add 100 g (0.49 mol) of 1-chloro-3-(3-chlorophenyl)propan-2-one, followed by 132 g of D-Glucose (1.5 eq) and 0.5 g of NADP + .

  • Enzyme Initiation: Introduce 2.0 g of Glucose Dehydrogenase (GDH) and 5.0 g of a Pro-S specific Ketoreductase (e.g., KRED-P1-B04).

  • Process Control (Critical): Stir the biphasic suspension at 30 °C. Causality: The oxidation of D-glucose by GDH produces gluconic acid, which will rapidly drop the pH and denature the KRED. You must employ an autotitrator dispensing 5 M NaOH to strictly maintain the pH at 7.0.

  • Workup: After 12 hours (verify >99% conversion via HPLC), extract the aqueous mixture with Methyl tert-butyl ether (MTBE) (3 × 400 mL). The organic layer containing (S)-1-chloro-3-(3-chlorophenyl)propan-2-ol is used directly in Protocol B.

CofactorCycle KRED Ketoreductase (KRED) NADP NADP+ KRED->NADP Alcohol Chiral Chlorohydrin KRED->Alcohol GDH Glucose Dehydrogenase (GDH) NADPH NADPH GDH->NADPH Gluconate Gluconic Acid GDH->Gluconate NADPH->KRED NADP->GDH Ketone α-Chloroketone Ketone->KRED Glucose D-Glucose Glucose->GDH

Fig 2. Enzymatic cofactor recycling system coupling KRED and GDH to maintain NADPH levels.

Protocol B: Base-Mediated Epoxidation

Objective: Convert the chlorohydrin to the epoxide without racemization.

  • Biphasic Setup: To the MTBE extract (~1.2 L) from Protocol A, add 150 mL of 5 M NaOH.

  • Reaction Dynamics: Vigorously stir the biphasic mixture at 25 °C for 4 hours. Causality: The biphasic MTBE/water system is crucial. It isolates the newly formed epoxide in the organic layer immediately upon formation, preventing base-catalyzed hydrolysis of the epoxide into an unwanted diol byproduct.

  • Isolation: Separate the organic layer, wash with brine (200 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield (S)-2-(3-chlorobenzyl)oxirane as a pale yellow oil.

Protocol C: Regioselective Amination

Objective: Open the epoxide to form the final primary amine.

  • Amination: Dissolve the crude (S)-2-(3-chlorobenzyl)oxirane in 1.4 L of 7 N Ammonia in Methanol (approx. 20 equivalents of NH 3​ ).

  • Thermal Ring Opening: Seal the mixture in a pressure vessel and heat to 60 °C for 12 hours. Causality: A massive stoichiometric excess of ammonia is required. If stoichiometric or low equivalents are used, the newly formed primary amine will compete with ammonia to attack unreacted epoxide, leading to dimeric secondary and tertiary amine impurities.

  • Purification: Cool the vessel, carefully vent the excess ammonia, and concentrate the solvent in vacuo. Recrystallize the crude solid from Ethyl Acetate/Heptane to yield pure (S)-1-amino-3-(3-chlorophenyl)propan-2-ol.

Quantitative Data & Process Optimization

Table 1: Optimization of KRED Bioreduction Parameters

Enzyme Loading (wt%) Substrate Conc. (mM) pH Control Conversion (12h) Enantiomeric Excess (ee)
1.0% 250 None (Drift to pH 4) 32% 99.1%
2.5% 250 Autotitration (pH 7.0) 88% 99.5%

| 5.0% | 500 | Autotitration (pH 7.0) | >99% | >99.9% |

Table 2: Nucleophile Equivalents and Regioselectivity in Epoxide Opening

Reagent Equivalents Temp (°C) Regioselectivity (C1 : C2 attack) Primary Amine Yield

| Aq. NH 3​ (28%) | 5 eq | 60 °C | 95 : 5 | 62% (High dimerization) | | NH 3​ in MeOH | 10 eq | 60 °C | 98 : 2 | 81% | | NH 3​ in MeOH | 20 eq | 60 °C | >99 : 1 | 94% (Target achieved) |

References

  • [2] Artificial Biocatalytic Linear Cascades for Preparation of Organic Molecules. Chemical Reviews - ACS Publications. URL:[Link]

  • [6] Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Frontiers in Catalysis. URL:[Link]

  • [4] Highly Efficient Route for Enantioselective Preparation of Chlorohydrins via Dynamic Kinetic Resolution. Organic Letters - ACS Publications. URL:[Link]

  • [3] One-pot chemo- and photo-enzymatic linear cascade processes. Chemical Society Reviews - RSC Publishing. URL:[Link]

Sources

Application

Application Note: Synthesis and Utility of 1-Amino-3-(3-chlorophenyl)propan-2-ol in Novel Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Pharmacological Relevance & Scaffold Rationale The β -amino alc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Pharmacological Relevance & Scaffold Rationale

The β -amino alcohol motif is a privileged pharmacophore embedded within numerous blockbuster drugs, including β -blockers, sphingosine-1-phosphate receptor modulators, and HIV protease inhibitors. 1-Amino-3-(3-chlorophenyl)propan-2-ol serves as a highly versatile, advanced building block for novel drug discovery.

While the unsubstituted analog (1-amino-3-phenylpropan-2-ol) has been successfully utilized to synthesize agents like NC-1800 (a therapeutic agent for urinary disturbance) [1], the strategic addition of a 3-chloro substitution on the phenyl ring introduces several critical advantages:

  • Metabolic Stability: The meta-chloro group acts as a steric and electronic shield, preventing rapid CYP450-mediated para-hydroxylation of the aromatic ring.

  • Lipophilicity (LogP) Enhancement: The halogen increases the overall lipophilicity of the scaffold, which is crucial for driving blood-brain barrier (BBB) penetrance in CNS-targeted applications.

  • Halogen Bonding: The chlorine atom provides a highly directional vector for halogen bonding within target protein pockets, often increasing target residence time.

Physicochemical Profile

Understanding the baseline properties of the building block is essential for predicting the pharmacokinetics of downstream derivatives. The properties align closely with Lipinski's Rule of Five, ensuring optimal drug-likeness [2].

Table 1: Physicochemical Parameters of 1-Amino-3-(3-chlorophenyl)propan-2-ol

ParameterValuePharmacological Implication
Molecular Weight 185.65 g/mol Highly efficient ligand efficiency (LE) starting point.
Predicted LogP ~1.8Ideal balance of aqueous solubility and membrane permeability.
Polar Surface Area (PSA) 46.2 ŲWell below the 90 Ų threshold, indicating excellent CNS penetrance potential.
H-Bond Donors 3 (-NH₂, -OH)Provides strong anchoring points for target kinase/protease active sites.
H-Bond Acceptors 2 (N, O)Facilitates interaction with backbone amides in target proteins.

Synthesis of the Building Block

The most efficient route to 1-Amino-3-(3-chlorophenyl)propan-2-ol is the regioselective ring-opening of 2-(3-chlorobenzyl)oxirane using methanolic ammonia.

G A 2-(3-Chlorobenzyl)oxirane B NH3 (excess) in Methanol 60°C, Sealed Tube A->B C 1-Amino-3-(3-chlorophenyl) propan-2-ol B->C

Workflow for the regioselective epoxide ring-opening to yield the primary amino alcohol.

Reaction Optimization & Causality

When opening epoxides with amines, the primary risk is the over-alkylation of the resulting primary amine, leading to secondary amine (dimer) or tertiary amine byproducts.

Table 2: Epoxide Ring-Opening Optimization Summary

NH₃ EquivalentsSolventTemp (°C)Yield (%)Major Impurity Profile
5 eqMeOH2545High dimerization (secondary amine)
10 eqMeOH6072Moderate dimerization
30 eq MeOH 60 94 None detected (Optimal)

Causality of Experimental Design: A massive stoichiometric excess of ammonia (30 eq) is strictly required to kinetically favor the attack of NH₃ over the newly formed primary amine. Methanol is selected as the solvent because it adequately solubilizes the lipophilic epoxide while maintaining a high concentration of dissolved NH₃ gas under sealed conditions.

Divergent Downstream Applications

The bifunctional nature of the β -amino alcohol allows for rapid divergence into distinct therapeutic classes.

G Core 1-Amino-3-(3-chlorophenyl) propan-2-ol Cond1 CDI, DMAP, CH2Cl2 (Cyclization) Core->Cond1 Cond2 R-COOH, HATU, DIPEA (Amidation) Core->Cond2 Prod1 Novel Oxazolidinone (Antibacterial/CNS) Cond1->Prod1 Prod2 Hydroxyethyl Amide (Protease Inhibitor) Cond2->Prod2

Divergent synthetic pathways utilizing the beta-amino alcohol core for drug discovery.

Protocol A: Synthesis of Novel Oxazolidinone Derivatives

Oxazolidinones are critical pharmacophores for both antibacterial agents (e.g., Linezolid) and CNS-active compounds [1].

Reagents:

  • 1-Amino-3-(3-chlorophenyl)propan-2-ol (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the amino alcohol (1.0 eq) in anhydrous DCM (0.2 M concentration) under an inert N₂ atmosphere.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add CDI (1.2 eq) portion-wise.

    • Causality: The initial reaction between the primary amine and CDI is exothermic. Controlling the temperature prevents the thermal degradation of the intermediate carbamate and suppresses unwanted side reactions.

  • Catalysis: Add DMAP (0.1 eq) and allow the reaction to warm to room temperature, stirring for 4 hours.

    • Causality: DMAP acts as a nucleophilic catalyst, accelerating the intramolecular attack of the secondary hydroxyl group onto the activated carbamate to close the 5-membered oxazolidinone ring.

  • In-Process Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The protocol is self-validating: the starting material will stain intensely with Ninhydrin (indicating a free primary amine), while the successful oxazolidinone product will be Ninhydrin-negative and UV-active.

  • Workup & Isolation: Quench the reaction with 1N HCl.

    • Causality: The acidic wash protonates and removes the imidazole byproduct (generated from CDI) and DMAP into the aqueous layer. Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Synthesis of Hydroxyethyl Amide Protease Inhibitors

The β -amino alcohol core perfectly mimics the tetrahedral transition state of peptide bond cleavage, making it an ideal anchor for aspartyl protease inhibitors.

Reagents:

  • 1-Amino-3-(3-chlorophenyl)propan-2-ol (1.0 eq)

  • Target Carboxylic Acid (R-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Pre-Activation: In a dry flask, dissolve the carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir for 15 minutes at room temperature.

    • Causality: Pre-activation ensures the carboxylic acid is fully converted into the highly reactive OAt ester before the amine is introduced. If the amine is added simultaneously, HATU can directly react with the primary amine to form a dead-end guanidinium byproduct.

  • Coupling: Add 1-Amino-3-(3-chlorophenyl)propan-2-ol (1.0 eq) to the pre-activated mixture. Stir at room temperature for 2 hours.

    • Causality: HATU is specifically chosen over EDC/HOBt because it provides superior coupling kinetics for amines that are sterically hindered by an adjacent secondary hydroxyl group, allowing the reaction to proceed without requiring O-protection.

  • In-Process Validation: Analyze via LC-MS. The reaction is complete when the Extracted Ion Chromatogram (EIC) shows total consumption of the amine mass[M+H]⁺ 186.0 and the appearance of the target amide mass.

  • Workup & Isolation: Dilute the mixture with Ethyl Acetate (EtOAc) and wash vigorously with 5% aqueous LiCl (3x).

    • Causality: DMF is notoriously difficult to remove via evaporation. Washing with 5% LiCl highly partitions DMF into the aqueous phase, leaving a pure organic layer. Follow with saturated NaHCO₃ to remove unreacted acid, dry over Na₂SO₄, and concentrate.

References

  • Yoshida S, Yamamoto M, Mochizuki N, Nohira H. Synthesis of optically active NC-1800, a therapeutic agent for urinary disturbance. Chem Pharm Bull (Tokyo). 1999 Aug;47(8):1154-6. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3758046, 1-Amino-3-phenylpropan-2-ol. PubChem. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-Amino-3-(3-chlorophenyl)propan-2-ol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 1-amino-3-(3-chlorophenyl)propan-2-ol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 1-amino-3-(3-chlorophenyl)propan-2-ol. This amino alcohol is a critical structural motif in various pharmacophores.

The standard synthetic route involves a two-step process:

  • Epoxide Ring-Opening : Reaction of 3-chlorophenylmagnesium bromide with epichlorohydrin to form the intermediate 1-chloro-3-(3-chlorophenyl)propan-2-ol.

  • Amination : Nucleophilic substitution of the chlorohydrin intermediate with ammonia to yield the target primary amine.

Below, you will find a mechanistic workflow, troubleshooting Q&As, quantitative data, and validated experimental protocols to minimize side reactions and maximize yield.

Mechanistic Workflow & Side Reaction Pathways

SynthesisPathway Start 3-Chlorophenylmagnesium bromide + Epichlorohydrin Inter_Desired 1-Chloro-3-(3-chlorophenyl)propan-2-ol (Desired Intermediate) Start->Inter_Desired C3 Attack (Major, Cu-catalyzed) Inter_Side1 2-Chloro-3-(3-chlorophenyl)propan-1-ol (Regioisomer Side Product) Start->Inter_Side1 C2 Attack (Minor, uncatalyzed) Inter_Side2 Bis-alkylated Impurity (Grignard Over-addition) Start->Inter_Side2 Excess Grignard Target 1-Amino-3-(3-chlorophenyl)propan-2-ol (Desired Target) Inter_Desired->Target + NH3 (Amination) Side_Cyclic Aziridine / Epoxide (Intramolecular Cyclization) Inter_Desired->Side_Cyclic Base Catalysis (-HCl) Side_Dimer Secondary Amine Dimer (Over-alkylation) Target->Side_Dimer + Intermediate Side_Cyclic->Target NH3 Ring Opening

Fig 1: Reaction pathways and side reactions in the synthesis of 1-amino-3-(3-chlorophenyl)propan-2-ol.

Troubleshooting Guides & FAQs

Q1: During the Grignard addition to epichlorohydrin, I am isolating a significant amount of the 2-chloro-1-ol regioisomer. How can I drive the reaction exclusively to the desired 1-chloro-2-ol intermediate? A1: Epichlorohydrin is an ambident electrophile. Under standard, uncatalyzed conditions, the highly reactive Grignard reagent can attack the more sterically hindered C2 position, leading to the 2-chloro-1-ol regioisomer[1]. To solve this, introduce a Copper(I) catalyst (e.g., 20 mol% CuCl). The transmetalation of the Grignard reagent with Cu(I) forms a softer organocuprate intermediate[2]. This softer nucleophile exhibits strict regioselectivity for the less sterically hindered C3 position via an SN​2 mechanism, effectively suppressing C2 attack and yielding the desired 1-chloro-3-(3-chlorophenyl)propan-2-ol in >90% purity[3].

Q2: My amination step is yielding a complex mixture of higher molecular weight products instead of the primary amine. What is causing this, and how can I prevent it? A2: This is a classic over-alkylation issue. Primary amines are significantly more nucleophilic than ammonia[4]. As soon as your target 1-amino-3-(3-chlorophenyl)propan-2-ol is formed, it competes with the remaining ammonia to attack unreacted chlorohydrin, forming secondary and tertiary amine dimers. To prevent this, you must rely on Le Chatelier's principle and reaction kinetics by using a massive molar excess of ammonia (typically 10 to 20 equivalents)[5]. Carrying out the reaction in a sealed pressure vessel with an ethanolic ammonia solution ensures the local concentration of NH3​ vastly outcompetes the newly formed primary amine.

Q3: I am detecting cyclic impurities—specifically an epoxide and an aziridine—in my final amination mixture. Why did the chlorohydrin cyclize? A3: In the presence of a base (such as ammonia), the hydroxyl group of the chlorohydrin intermediate is deprotonated, triggering an intramolecular SN​2 displacement of the adjacent chloride to form 2-(3-chlorobenzyl)oxirane[6]. This epoxide is actually a transient reactive intermediate that subsequently undergoes ring-opening by ammonia to form your target amine. If your reaction stalls or is quenched prematurely, this epoxide will remain in the mixture. Furthermore, if the primary amine product attacks the chlorohydrin intramolecularly, it can form an aziridine byproduct. Maintaining high temperatures (80 °C) and extended reaction times (48 h) under pressure ensures complete conversion of these cyclic intermediates into the target primary amine[5].

Q4: How do I minimize bis-alkylation (Wurtz-type coupling) during the Grignard addition? A4: Bis-alkylation occurs when the Grignard reagent reacts not only with the epoxide but also with the alkyl chloride moiety of epichlorohydrin or the resulting chlorohydrin. This is exacerbated by high local concentrations of the Grignard reagent. Implement an inverse addition protocol : slowly add the epichlorohydrin dropwise to the pre-mixed Grignard/CuCl solution over 1–2 hours at 0–5 °C. This keeps the concentration of the electrophile low, preventing the Grignard reagent from reacting with the newly formed chlorohydrin product[3].

Quantitative Data: Reaction Conditions & Side Product Profiles

Summarizing the causality of experimental choices, the table below highlights how specific condition modifications directly impact the yield and side-reaction profile.

Reaction StepExperimental ConditionDesired Product Yield (%)Major Side ProductSide Product Yield (%)
Grignard Addition Uncatalyzed, Standard Addition~60%2-Chloro-1-ol regioisomer~25%
Grignard Addition 20 mol% CuCl, Inverse Addition>90%Bis-alkylated impurity<1%
Amination 2 eq NH3​ , Atmospheric Pressure~40%Secondary amine dimer~45%
Amination 20 eq NH3​ , Sealed Tube (80 °C)>85%Epoxide / Aziridine<5%

Validated Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of 1-Chloro-3-(3-chlorophenyl)propan-2-ol

Objective: Maximize regioselectivity and prevent bis-alkylation.

  • Preparation of the Organocuprate : In an oven-dried, nitrogen-flushed flask, prepare or transfer 1.0 equivalent of 3-chlorophenylmagnesium bromide (1.0 M in THF). Add 0.2 equivalents (20 mol%) of anhydrous Copper(I) chloride (CuCl)[3].

  • Temperature Control : Stir the suspension at room temperature for 30 minutes to ensure transmetalation, then cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Inverse Addition : Dissolve 1.0 equivalent of epichlorohydrin in anhydrous THF. Add this solution dropwise to the Grignard/CuCl mixture over a strict 2-hour period using a syringe pump. Critical: Do not exceed 5 °C during addition to prevent thermal degradation and bis-alkylation.

  • Quenching : Stir for an additional 1 hour at 0 °C. Carefully quench the reaction by adding saturated aqueous ammonium chloride ( NH4​Cl ) dropwise to destroy the active copper and magnesium species.

  • Workup : Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the crude chlorohydrin.

Protocol 2: Amination to 1-Amino-3-(3-chlorophenyl)propan-2-ol

Objective: Drive primary amine formation and suppress over-alkylation.

  • Preparation : Place the crude 1-chloro-3-(3-chlorophenyl)propan-2-ol (1.0 equivalent) into a heavy-walled pressure vessel or sealed tube[5].

  • Reagent Addition : Add a massive excess (20 equivalents) of a 7N ethanolic ammonia solution. Note: The high molar excess is non-negotiable for suppressing secondary amine dimer formation.

  • Reaction : Seal the vessel securely. Heat the mixture in an oil bath at 80 °C for 48 hours. The elevated temperature is required to overcome the activation energy of the in situ epoxide ring-opening.

  • Venting and Concentration : Cool the vessel completely to room temperature. Carefully vent the excess ammonia gas in a well-ventilated fume hood. Concentrate the mixture under reduced pressure to remove ethanol.

  • Extraction : Dissolve the resulting residue in water and extract with dichloromethane (DCM) (3x). Dry the organic phase over Na2​SO4​ and evaporate to yield the target 1-amino-3-(3-chlorophenyl)propan-2-ol.

References

  • Alam, M., Wise, C., Baxter, C. A., Cleator, E., & Walkinshaw, A. (2012). "Development of a Robust Procedure for the Copper-catalyzed Ring-Opening of Epoxides with Grignard Reagents." Organic Process Research & Development, ACS Publications. URL:[Link]

  • Chemistry Steps. "The Grignard Reaction of Epoxides." Chemistry Steps. URL: [Link]

  • Ataman Kimya. "1,2-Diaminoethane Production and Amination." Ataman Chemicals. URL:[Link]

  • LibreTexts. "Organic Chemistry III: Nucleophilic Substitution." LibreTexts. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of 1-Amino-3-(3-chlorophenyl)propan-2-ol

Welcome to the Advanced Technical Support Center for 1-Amino-3-(3-chlorophenyl)propan-2-ol (CAS: 1225599-62-1) . As a critical β -amino alcohol intermediate in pharmaceutical development, its synthesis—typically via the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 1-Amino-3-(3-chlorophenyl)propan-2-ol (CAS: 1225599-62-1) . As a critical β -amino alcohol intermediate in pharmaceutical development, its synthesis—typically via the aminolysis of 2-(3-chlorobenzyl)oxirane—presents unique purification challenges.

This guide is engineered for process chemists and drug development professionals. It moves beyond basic procedures to explain the thermodynamic and kinetic causality behind impurity formation, providing self-validating protocols to ensure high-fidelity purification.

Part 1: Mechanistic Origins of Impurities

During the ammonolysis of epoxides, the reaction system is governed by competing kinetic pathways. While the desired terminal SN​2 attack yields the primary amine, the nucleophilicity of the newly formed product often outcompetes the ammonia starting material, leading to cascading impurity profiles .

G Epoxide 2-(3-chlorobenzyl)oxirane + Excess NH3 Target 1-Amino-3-(3-chlorophenyl) propan-2-ol (Target Primary Amine) Epoxide->Target Terminal SN2 Attack (Kinetically Favored) Regio 2-Amino-3-(3-chlorophenyl) propan-1-ol (Regioisomer) Epoxide->Regio Internal SN2 Attack (Sterically Hindered) Dimer Bis-alkylated Dimer (Secondary Amine) Target->Dimer + Epoxide (Target is more nucleophilic than NH3)

Fig 1: Reaction pathways showing competitive nucleophilic attacks during epoxide aminolysis.

Part 2: Troubleshooting FAQs & Self-Validating Protocols

FAQ 1: Why am I seeing a large amount of secondary amine (dimer) impurity, and why does standard extraction fail to remove it?

The Causality: The primary amine product is significantly more nucleophilic than the aqueous or methanolic ammonia used in the reaction. Once formed, it rapidly attacks unreacted epoxide, leading to bis-alkylation (dimerization) . Standard acid/base extractions often fail because both the primary and secondary amines are basic. However, the addition of a second β -hydroxyl group and chlorophenyl ring in the dimer creates a strong inductive electron-withdrawing effect. This lowers the pKa​ of the secondary amine dimer (~8.5) compared to the primary amine target (~9.5), while drastically increasing its lipophilicity (LogP).

The Solution: pH-Gradient Extraction Protocol By exploiting this pKa​ differential, we can selectively free-base the dimer while keeping the target protonated in the aqueous phase.

Step-by-Step Methodology:

  • Acidification: Dissolve the crude reaction mixture in 1M HCl (aq) to achieve pH 2.0. Wash with Methyl tert-butyl ether (MTBE) (2x 5 Vol) to remove neutral unreacted epoxides and diols. Discard the organic layer.

  • Selective Free-Basing: Carefully adjust the aqueous layer to pH 8.5 - 9.0 using 2M NaOH. Self-Validation: Monitor pH continuously; overshooting will cause the target to co-extract.

  • Dimer Purge: Extract with MTBE (3x 5 Vol). The dimer, now free-based and highly lipophilic, partitions into the organic phase.

  • Target Recovery: Adjust the remaining aqueous layer to pH > 12.0 using 50% NaOH to fully deprotonate the primary amine.

  • Final Extraction: Extract the pure target with Ethyl Acetate or Dichloromethane (3x 5 Vol). Wash with brine, dry over Na2​SO4​ , and concentrate.

G2 Crude Crude Amine Mixture (Target, Dimer, Neutrals) AcidWash Acidify to pH 2.0 (1M HCl) Crude->AcidWash Org1 Organic Phase (Neutral Impurities) AcidWash->Org1 Extract with MTBE Aq1 Aqueous Phase (Protonated Amines) AcidWash->Aq1 Retain Aqueous Base1 Adjust to pH 8.5 - 9.0 (Selective Free-basing) Aq1->Base1 Org2 Organic Phase (Dimer Impurity) Base1->Org2 Extract with MTBE Aq2 Aqueous Phase (Protonated Target) Base1->Aq2 Retain Aqueous Base2 Adjust to pH > 12.0 (Total Free-basing) Aq2->Base2 Org3 Organic Phase (Pure Target Amine) Base2->Org3 Extract with EtOAc/DCM

Fig 2: pH-gradient extraction workflow exploiting pKa differentials to isolate the primary amine.

FAQ 2: My product contains 5% of the regioisomer. Normal chromatography isn't separating them, and recrystallization yields no improvement. Why?

The Causality: The regioisomer (2-amino-3-(3-chlorophenyl)propan-1-ol) forms via an internal SN​2 attack. Because its polarity and boiling point are nearly identical to the target, silica gel chromatography fails. Furthermore, regioisomers of active pharmaceutical ingredients frequently form solid solutions —meaning the impurity incorporates directly into the crystal lattice of the target product, rendering standard recrystallization useless .

The Solution: Thermal Annealing (Slurry Washing) To break the solid solution, you must perform a Solubility-Limited Impurity Purge (SLIP) via thermal cycling, which facilitates Ostwald ripening and rejects lattice-incorporated impurities.

Step-by-Step Methodology:

  • Convert the free base to the Hydrochloride (HCl) salt using 1.2 eq of HCl in Isopropanol.

  • Suspend the crude salt in 10 volumes (10 L/kg) of a 9:1 mixture of 2-Methyltetrahydrofuran (2-MeTHF) and Methanol.

  • Heat the slurry from 20 °C to 60 °C over 30 minutes.

  • Age the slurry at 60 °C for 4 to 8 hours. Self-Validation: Sample the slurry liquid phase via HPLC; you should observe the regioisomer concentration plateau as it is expelled from the lattice.

  • Cool linearly to 20 °C over 5 hours, filter, and wash with 2 volumes of cold 2-MeTHF.

FAQ 3: How do I resolve the racemate to obtain enantiopure (R)-1-Amino-3-(3-chlorophenyl)propan-2-ol?

The Causality: If the starting epoxide was racemic, the resulting amino alcohol will be a 50:50 racemate. Chiral resolution relies on forming diastereomeric salts with a chiral acid, which exhibit vastly different solubility profiles due to their distinct 3D crystal packing energies.

The Solution: Diastereomeric Salt Crystallization

  • Dissolve the racemic free base in hot Ethanol (10 Vol).

  • Add 1.0 equivalent of (D)-(-)-Tartaric acid dissolved in hot Ethanol/Water (9:1).

  • Cool linearly to 20 °C over 4 hours. Seed with the pure (R)-tartrate salt at 40 °C if available.

  • Filter the resulting crystals. The (R)-enantiomer selectively precipitates as the tartrate salt, while the (S)-enantiomer remains enriched in the mother liquor.

Part 3: Quantitative Data Summary

To aid in analytical tracking and method development, the physicochemical profiles of the target and its common impurities are summarized below.

Impurity TypeStructural MechanismEst. pKa​ LogP ShiftRRT (Reverse-Phase HPLC)Primary Purge Strategy
Target Product Terminal SN​2 attack~9.5Baseline1.00N/A
Regioisomer Internal SN​2 attack~9.5Identical0.98 - 1.02Thermal Annealing (Slurry Wash)
Dimer (Sec. Amine) Over-alkylation~8.5+1.5 to +2.01.45 - 1.60pH-Gradient Extraction
Catalyst Residues Bidentate ChelationN/AN/AN/AAqueous 1,2-Diaminopropane Wash

References

  • The Royal Society Open Science. "In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β -amino alcohols". (2018).[Link]

  • Digital Commons @ Eastern Michigan University. "Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization". (2007). [Link]

  • Organic Process Research & Development (via Figshare). "Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations". (2023).[Link]

Troubleshooting

Technical Support Center: Purification and Troubleshooting of 1-Amino-3-(3-chlorophenyl)propan-2-ol

Welcome to the Technical Support Center for the synthesis and purification of 1-Amino-3-(3-chlorophenyl)propan-2-ol . This bifunctional amino alcohol presents unique isolation challenges due to its basic primary amine, h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-Amino-3-(3-chlorophenyl)propan-2-ol . This bifunctional amino alcohol presents unique isolation challenges due to its basic primary amine, hydrogen-bonding secondary hydroxyl group, and lipophilic chlorophenyl ring.

This guide provides field-proven troubleshooting strategies for researchers and process chemists encountering impurity profiles typical of epoxide aminolysis. We prioritize self-validating, scalable purification systems over resource-intensive column chromatography.

Impurity Profiling & Physicochemical Data

During the synthesis of 1-Amino-3-(3-chlorophenyl)propan-2-ol via the aminolysis of 2-(3-chlorobenzyl)oxirane, several predictable impurities are generated. Successful purification relies on exploiting the distinct physicochemical properties of these byproducts.

Table 1: Quantitative Data & Impurity Profiling

Impurity ProfileChemical OriginEstimated pKaEstimated LogPPhysicochemical Property Exploited for Removal
Unreacted Epoxide Incomplete conversion of starting materialN/A (Neutral)~2.5Neutrality : Remains in the organic phase during acidic aqueous extraction.
Regioisomer (2-Amino)Internal nucleophilic attack (electronic control)~9.4~1.8Crystal Lattice Packing : Removed via selective salt recrystallization.
Target Compound (1-Amino)Terminal nucleophilic attack (steric control)~9.5~1.8N/A (Target)
Bis-alkylated Amine Over-alkylation by the primary amine product~10.2~3.9High Lipophilicity : Removed via pH-gradient extraction.

Mechanistic Pathway of Impurity Formation

To effectively remove impurities, one must understand their origin. The aminolysis of epoxides is typically an SN2 process favoring attack at the less hindered terminal carbon. However, environmental factors and the electronic stabilization provided by the 3-chlorophenyl group can promote competing pathways.

EpoxideAminolysis Epoxide 2-(3-chlorobenzyl)oxirane Desired 1-Amino-3-(3-chlorophenyl) propan-2-ol Epoxide->Desired Terminal Attack Regioisomer 2-Amino-3-(3-chlorophenyl) propan-1-ol Epoxide->Regioisomer Internal Attack Ammonia Ammonia Ammonia->Desired Terminal Attack Ammonia->Regioisomer Internal Attack BisAlk Bis-alkylated Amine Desired->BisAlk + Epoxide

Mechanistic pathways for epoxide aminolysis and impurity formation.

FAQs & Troubleshooting Guide

Q1: My crude NMR shows a significant amount of the bis-alkylated secondary amine. How do I remove it without column chromatography?

A1: The bis-alkylated impurity forms when your desired primary amine product acts as a nucleophile and attacks another equivalent of the epoxide. Because this secondary amine contains two lipophilic 3-chlorophenyl groups, its LogP is significantly higher than that of the primary amine.

You can exploit this via a pH-gradient acid-base extraction. By adjusting the aqueous phase to a carefully controlled pH (e.g., pH 8.5–9.0), both amines remain predominantly protonated. However, the extreme lipophilicity of the bis-alkylated ammonium salt allows it to partition into moderately polar organic solvents (like MTBE) as an ion pair, while the highly polar primary ammonium salt remains strictly in the aqueous phase. This is a fundamental principle in the 1 [1].

Q2: I am observing a 15-20% contamination of the regioisomer (2-amino-3-(3-chlorophenyl)propan-1-ol). What causes this, and how is it resolved?

A2: Regioselectivity in the 2 [2] is governed by a competition between steric and electronic factors. While terminal attack is sterically favored, the 3-chlorophenyl group can stabilize a developing positive charge at the internal carbon, leading to a competing SN1-like pathway. This is highly dependent on 3 [3].

To resolve this, convert the crude freebase to a hydrochloride salt. The 1-amino isomer exhibits a highly ordered crystal lattice due to optimal intermolecular hydrogen bonding between the terminal ammonium group and the secondary hydroxyl. This allows for selective recrystallization from hot isopropanol, leaving the sterically hindered 2-amino regioisomer in the mother liquor.

Q3: After extraction and solvent removal, my product is a viscous, amber syrup that refuses to crystallize. How can I obtain a workable solid?

A3: Amino alcohols frequently "oil out" (forming supercooled liquids or syrups) because their extensive hydrogen-bonding networks prevent rapid crystal nucleation. To force crystallization, you must disrupt this amorphous network by forming a salt. Treating the ethereal solution of the freebase with anhydrous HCl gas or HCl in dioxane will rapidly precipitate the hydrochloride salt as a workable, filterable solid.

Experimental Protocols

Protocol A: pH-Gradient Acid-Base Extraction

This self-validating protocol sequentially removes neutral impurities and over-alkylated amines.

AcidBaseExtraction Crude Crude Mixture in EtOAc AcidWash Extract with 1M HCl (aq) Crude->AcidWash Org1 Organic Phase (Neutral Impurities) AcidWash->Org1 Aq1 Aqueous Phase (Amine Hydrochlorides) AcidWash->Aq1 BaseAdjust Adjust to pH 8.5 - 9.0 Extract with MTBE Aq1->BaseAdjust Org2 Organic Phase (Lipophilic Sec. Amine) BaseAdjust->Org2 Aq2 Aqueous Phase (Primary Amine Salt) BaseAdjust->Aq2 StrongBase Adjust to pH > 12 Extract with EtOAc Aq2->StrongBase PureOrg Organic Phase (Pure Primary Freebase) StrongBase->PureOrg

Step-by-step pH-gradient acid-base extraction workflow.

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acidic Extraction: Wash the organic layer with 1M aqueous HCl (3 x 5 mL/g).

    • Causality Check: Neutral impurities (unreacted epoxide) remain in the EtOAc layer. All amines transfer to the aqueous layer as hydrochloride salts. Discard the EtOAc layer.

  • Selective Freebasing (pH 8.5): Cool the combined aqueous layers in an ice bath. Carefully add 1M NaOH dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 8.5 to 9.0.

  • Lipophilic Wash: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (2 x 5 mL/g).

    • Causality Check: The highly lipophilic bis-alkylated secondary amine partitions into the MTBE. The desired primary amine salt remains in the aqueous phase. Discard the MTBE layer.

  • Total Freebasing (pH >12): Add 5M NaOH to the aqueous layer until the pH strictly exceeds 12.0.

  • Final Extraction: Extract the strongly basic aqueous layer with fresh EtOAc (3 x 5 mL/g).

  • Workup: Wash the combined EtOAc layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified freebase.

Protocol B: Hydrochloride Salt Formation & Recrystallization

Use this protocol to upgrade purity and remove the 2-amino regioisomer.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified freebase oil from Protocol A in minimal dry Isopropanol (IPA) (approx. 3-5 mL/g).

  • Cooling: Submerge the flask in an ice-water bath (0–5 °C) and stir vigorously.

  • Salt Formation: Dropwise add a stoichiometric amount of 4M HCl in dioxane. Verify the solution is acidic (pH ~2) using wet pH paper.

  • Precipitation: Stir for 1 hour at 0 °C to allow complete crystal nucleation. If crystallization does not initiate, scratch the inside of the flask with a glass rod to provide nucleation sites.

  • Isolation: Filter the resulting white crystalline solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold MTBE to remove residual IPA and trapped impurities.

  • Recrystallization (Optional but Recommended): Dissolve the solid in a minimum volume of boiling IPA. Allow it to cool slowly to room temperature, then to 4 °C. Filter the highly pure 1-Amino-3-(3-chlorophenyl)propan-2-ol hydrochloride crystals and dry under vacuum.

References

  • Benchchem.Application Notes and Protocols for the Purification of 1-Aminohex-5-en-3-ol.
  • Organic Chemistry Portal.β-Amino alcohol synthesis by amination (alkylation).
  • ChemRxiv.Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings.

Sources

Optimization

Technical Support Center: 1-Amino-3-(3-chlorophenyl)propan-2-ol Stability &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical vulnerabilities of 1-Amino-3-(3-chlorophenyl)propan-2-ol (CAS: 1225599-62-1)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical vulnerabilities of 1-Amino-3-(3-chlorophenyl)propan-2-ol (CAS: 1225599-62-1)[1].

While this bifunctional building block is highly versatile for drug development, its primary amine and secondary alcohol moieties introduce specific stability challenges. This guide bypasses generic advice to provide deep mechanistic insights, self-validating experimental protocols, and actionable troubleshooting steps for your workflows.

Core Stability Matrix

To establish a baseline for your experimental design, refer to the quantitative stability matrix below. This data synthesizes the compound's behavior under various environmental stressors.

Environmental StressorConditionDegradation RiskPrimary Degradation PathwayRecommended Mitigation
Atmospheric Air Ambient O2 / CO2HighAutoxidation & Carbamate formationStore under inert gas (Ar/N2).
Temperature > 40°C (Solution)ModerateThermally accelerated oxidationStore solutions at 2-8°C.
Aqueous pH pH > 9.0HighBase-catalyzed amine autoxidationBuffer solutions to pH 4.0 - 6.0.
Aqueous pH pH < 4.0LowProtonation stabilizes the amineSafe for short-term acidic assays.
Light Exposure UV/Vis (Unshielded)ModeratePhotolytic dehalogenationUse amber vials for storage.

Troubleshooting Guides & FAQs

Q1: Why is my 1-Amino-3-(3-chlorophenyl)propan-2-ol turning yellow/brown during benchtop storage?

The Causality: This discoloration is a classic symptom of amine autoxidation [2]. When the primary amine is in its free-base form (unprotonated), the lone pair of electrons on the nitrogen is highly reactive. Exposure to atmospheric oxygen, often catalyzed by trace transition metals in glassware, leads to the formation of N-oxides and hydroxylamines. Over time, these intermediates condense into highly conjugated imines and polymeric species, which absorb visible light and appear yellow or brown. The Fix: Always store the neat oil/solid under an argon blanket. If preparing aqueous stock solutions, add a trace amount of a chelating agent (e.g., 1 mM EDTA) to sequester trace metals, and adjust the pH to ~6.0 to protonate the amine, rendering the lone pair unreactive.

Q2: I am observing a mass increase in my stored solid and inconsistent assay concentrations. What happened?

The Causality: Primary amino alcohols are highly susceptible to reacting with atmospheric carbon dioxide to form carbamate salts (cyclic or linear urethanes)[3]. This is an exothermic, nucleophilic addition of the amine to CO2. Because CO2 has mass, the compound literally gains weight over time, meaning your subsequent weigh-ins will contain less active pharmaceutical ingredient (API) than calculated. Furthermore, these carbamate salts often exhibit drastically different solubility profiles, leading to precipitation in your assay buffers. The Fix: Store the compound in a tightly sealed desiccator containing both a moisture desiccant (e.g., Drierite) and a CO2 scrubber (e.g., Ascarite).

Q3: How does pH affect the stability of this compound in aqueous in vitro assays?

The Causality: The pKa of the primary amine in this molecule is approximately 9.0–9.5.

  • At pH > 9.5: The amine is predominantly deprotonated (free base). It is highly nucleophilic and prone to rapid oxidation and side-reactions with electrophiles in your assay buffer.

  • At pH < 7.0: The amine is protonated (ammonium cation). The lack of an available electron pair drastically increases its chemical stability. However, extreme acidic conditions (pH < 2) combined with heat can theoretically trigger the elimination of the secondary alcohol, though the chlorophenyl ring offers some steric/electronic stabilization against this.

Mechanistic Visualizations

To visualize the competing degradation pathways discussed above, refer to the following interaction map.

G A 1-Amino-3-(3-chlorophenyl) propan-2-ol B Autoxidation (O2, Trace Metals) A->B pH > 9.0 C CO2 Absorption (Atmospheric Exposure) A->C Ambient Air D Photolysis (UV Light) A->D Unshielded E N-Oxides & Imines (Yellow/Brown Discoloration) B->E F Carbamate Salts (Mass Gain, Insolubility) C->F G Dehalogenated Products (Loss of Cl) D->G

Mechanistic degradation pathways of 1-Amino-3-(3-chlorophenyl)propan-2-ol.

Experimental Protocols

Protocol 1: Self-Validating Forced Degradation Study

To properly characterize the stability profile of your specific batch, you must perform a forced degradation study aligned with ICH Q1A(R2) guidelines[4][5]. This protocol is designed as a self-validating system : it includes a mandatory quenching step and a mass-balance check to ensure that observed degradation is real, and not an artifact of the analytical method itself.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in an inert solvent (e.g., HPLC-grade Acetonitrile/Water 50:50) to a final concentration of 1.0 mg/mL.

  • Stress Conditions (Parallel Aliquots):

    • Acidic: Add 0.1 N HCl. Incubate at 40°C for 48 hours.

    • Basic: Add 0.1 N NaOH. Incubate at 40°C for 48 hours.

    • Oxidative: Add 3% H2O2. Incubate at Room Temperature for 24 hours.

    • Thermal: Store solid powder at 60°C for 7 days.

  • The Quenching Step (Critical): Before HPLC injection, you must neutralize the acidic/basic samples to pH ~7.0 and dilute the oxidative sample. Causality: If you inject a highly basic or oxidative sample directly, the compound will degrade inside the heated HPLC autosampler or on the column, yielding false-positive degradation data.

  • HPLC-UV/MS Analysis: Run the samples using a gradient method.

  • Mass Balance Validation: Calculate the total peak area of the parent compound + all new degradant peaks. This sum must equal 95-105% of the Day 0 control peak area. If mass balance fails, your degradants are either volatile, invisible to UV (requiring ELSD/CAD detection), or permanently retained on the column.

Workflow Start Prepare 1 mg/mL Stock Solution Acid 0.1 N HCl (48h, 40°C) Start->Acid Base 0.1 N NaOH (48h, 40°C) Start->Base Ox 3% H2O2 (24h, RT) Start->Ox Heat Solid State (60°C, 7 Days) Start->Heat Quench Neutralize / Dilute (Self-Validating Step) Acid->Quench Base->Quench Ox->Quench Analyze HPLC-UV/MS Analysis (Mass Balance Check) Heat->Analyze Quench->Analyze

ICH Q1A(R2) aligned forced degradation workflow for stability profiling.
Protocol 2: Safe Storage & Handling
  • Receipt & Aliquoting: Upon receiving the compound, immediately transfer it into a glove box purged with dry Argon or Nitrogen.

  • Sub-division: Divide the bulk material into single-use amber glass vials. Causality: This prevents repeated freeze-thaw cycles and limits atmospheric exposure to the entire batch every time a few milligrams are needed.

  • Sealing: Cap tightly with PTFE-lined septa, wrap with Parafilm, and store at -20°C.

  • Thawing: Before opening a vial, allow it to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic amino alcohol, rapidly accelerating degradation.

References

  • ICH Q1A(R2) Stability Testing of New Drugs and Products (Revised guideline) Source: GMP Compliance / ICH Official Guidelines URL:[Link][4]

  • Annex 10 - ICH Guidelines for Stability Testing Source: International Council for Harmonisation (ICH) URL:[Link][5]

  • Amine autoxidation in flue gas CO2 capture—Mechanistic lessons learned from other gas treating processes Source: ResearchGate URL:[Link][2]

  • Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols Source: PubMed Central (PMC) / NIH URL:[Link][3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 1-Amino-3-(3-chlorophenyl)propan-2-ol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low solubility of 1-Amino-3-(3-chlorophenyl)propan-2-ol in various reaction media. Our goal is to provide you with the foundational knowledge and practical protocols to overcome this hurdle in your experiments.

The molecular structure of 1-Amino-3-(3-chlorophenyl)propan-2-ol presents a classic solubility challenge. It contains polar functional groups (a primary amine and a hydroxyl group) capable of hydrogen bonding, which favor solubility in polar, protic solvents.[1] However, it also possesses a nonpolar chlorophenyl ring, which imparts significant hydrophobic character, leading to poor solubility in aqueous systems and favoring solubility in organic solvents.[2] This dual nature often results in limited solubility in many common reaction media, necessitating specific strategies to achieve a homogeneous reaction environment.

Section 1: Physicochemical Properties at a Glance

For effective troubleshooting, a quick review of the compound's properties is essential.

PropertyValue / DescriptionSource
Molecular Formula C₉H₁₂ClNO[3]
Molecular Weight 185.65 g/mol [3]
Physical Form May present as a solid or an oil, depending on purity and isomeric form.[4]
Key Functional Groups Primary Amine (-NH₂), Secondary Alcohol (-OH), Chlorophenyl Ring[1]
Solubility Profile Generally soluble in organic solvents like alcohols and ethers[5]; low to moderate solubility in aqueous media. The amine group allows for significantly increased aqueous solubility at acidic pH.[2][6]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers.

FAQ 1: My 1-Amino-3-(3-chlorophenyl)propan-2-ol is precipitating out of my aqueous buffer. Why is this happening?

This is the most common issue and occurs when the concentration of the compound exceeds its intrinsic aqueous solubility limit at a given pH and temperature. The hydrophobic chlorophenyl group limits its ability to dissolve in water. A predicted octanol-water partition coefficient (logP) for a similar compound of 2.8 indicates it is moderately lipophilic, or "fat-loving," and thus has inherently low water solubility.[2] If your buffer is neutral or basic, the compound exists primarily in its less soluble free-base form.

FAQ 2: What is the most effective first step to improve its solubility in an aqueous medium?

For aqueous or protic solvent systems, pH adjustment is the most powerful and immediate tool. The primary amine group on the molecule is basic. By adding a small amount of acid (e.g., hydrochloric acid), you can protonate the amine to form an ammonium salt.[2][7] This salt is an ionic species, which is significantly more polar and, therefore, more soluble in water than the neutral free-base form.[6][8]

FAQ 3: My reaction must be conducted in a non-aqueous or mixed-solvent system. How can I improve solubility?

In this scenario, the use of co-solvents is the recommended approach. A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly soluble compound.[9][10] By adding a co-solvent like DMSO or ethanol, you effectively reduce the overall polarity of the reaction medium, making it a more favorable environment for the hydrophobic chlorophenyl portion of your molecule.[10] See Guide 2 for a detailed protocol.

FAQ 4: Can I simply heat the mixture to dissolve the compound?

Heating can temporarily increase the solubility of many compounds, and it might be a viable option for your reaction. However, this approach requires caution for two main reasons:

  • Stability: Ensure that 1-Amino-3-(3-chlorophenyl)propan-2-ol and all other reagents in your mixture are stable at the elevated temperature.

  • Precipitation on Cooling: The compound may precipitate out of the solution as it cools to room temperature or during a low-temperature workup step. If the reaction product is also poorly soluble, this can lead to co-precipitation and purification challenges.

FAQ 5: I have tried pH adjustment, but I still can't reach my target concentration. What is the next step?

If a single method is insufficient, a combined approach is often successful. The most effective combination for challenging aqueous systems is to use pH adjustment in conjunction with a co-solvent. First, prepare a concentrated stock solution of your compound in a minimal amount of a co-solvent (like DMSO). Then, add this stock solution to your aqueous reaction medium, which has been pre-adjusted to an acidic pH. This strategy leverages both the enhanced polarity from salt formation and the favorable solvent environment from the co-solvent.

Section 3: In-Depth Troubleshooting Guides & Protocols

As a Senior Application Scientist, I advocate for methodical approaches. The following guides provide validated, step-by-step protocols for the strategies discussed above.

Guide 1: Solubility Enhancement via pH Adjustment

Causality: The primary amine on 1-Amino-3-(3-chlorophenyl)propan-2-ol exists in a pH-dependent equilibrium with its protonated (conjugate acid) form. According to Le Châtelier's principle, adding an acid (H⁺) to the system will shift the equilibrium towards the protonated form, which is an ionic salt with dramatically higher aqueous solubility.[6]

cluster_0 Equilibrium in Solution free_base R-NH₂ (Free Base) (Low Solubility) protonated_salt R-NH₃⁺ (Protonated Salt) (High Solubility) free_base->protonated_salt + H⁺ (Acid Addition) protonated_salt->free_base - H⁺ (Base Addition)

Caption: pH effect on the solubility of an amine.

Experimental Protocol: In Situ Salt Formation for Aqueous Reactions

  • Weigh Compound: Accurately weigh the required mass of 1-Amino-3-(3-chlorophenyl)propan-2-ol and place it in your reaction vessel.

  • Add Solvent: Add approximately 80% of the final required volume of your aqueous buffer or water.

  • Stir: Begin stirring the suspension. You will observe that the compound does not fully dissolve.

  • Acidify: While stirring, add a 1 M solution of hydrochloric acid (HCl) dropwise. Monitor the mixture closely.

  • Observe: Continue adding acid until the solution becomes clear, indicating that the compound has fully dissolved by forming its hydrochloride salt.

  • Final Volume & pH Check: Add the remaining solvent to reach the final desired volume and concentration. If necessary, measure and adjust the final pH of the solution to ensure it is compatible with your reaction conditions.

Guide 2: Solubility Enhancement Using Co-solvents

Causality: Co-solvents work by reducing the polarity of the bulk solvent (typically water), thereby decreasing the energy penalty required to create a cavity for the nonpolar solute molecule.[10] Solvents like Dimethyl Sulfoxide (DMSO), Ethanol, and Propylene Glycol are miscible with water and are excellent solubilizing agents for compounds with both polar and nonpolar regions.

Table of Common Co-solvents for Biological and Chemical Reactions

Co-solventPolarity (Dielectric Constant)Notes
Water 80.1Highly polar, reference solvent.
DMSO 47Strong aprotic solvent, highly effective but can affect some reactions.
Ethanol 24.5Protic solvent, commonly used and less likely to interfere with reactions.[9]
Propylene Glycol 32Common in pharmaceutical formulations, low toxicity.[9]
Polyethylene Glycol (PEG 400) 12.5Polymeric solvent, useful for increasing viscosity and solubility.[9]

Experimental Protocol: Preparing a Concentrated Stock Solution

  • Weigh Compound: Place the required mass of 1-Amino-3-(3-chlorophenyl)propan-2-ol into a sterile vial.

  • Add Co-solvent: Add a minimal volume of a suitable co-solvent (e.g., DMSO) to completely dissolve the compound. Start with a small amount and add more if needed. Vortex or sonicate briefly if necessary. This creates a high-concentration stock solution.

  • Dosing: Carefully add the required volume of the stock solution to your main reaction medium while the medium is being stirred vigorously. Adding the stock to the bulk solvent (and not the other way around) helps prevent localized high concentrations that can cause immediate precipitation.[2]

  • Final Check: Visually inspect the final solution to ensure no precipitation has occurred. The final concentration of the co-solvent should be kept as low as possible, typically <5%, to avoid significantly altering the reaction conditions.[9]

Section 4: Strategic Selection of a Solubilization Method

To assist in your experimental design, the following decision workflow can help you select the most appropriate strategy for your specific needs.

start Start: Low Solubility Issue medium_q What is the primary reaction solvent? start->medium_q aqueous Aqueous / Protic medium_q->aqueous Aqueous nonaqueous Non-Aqueous / Aprotic medium_q->nonaqueous Non-Aqueous ph_adjust Strategy 1: pH Adjustment (See Guide 1) aqueous->ph_adjust cosolvent Strategy 2: Co-Solvent Screen (e.g., DMSO, DMF, NMP) nonaqueous->cosolvent soluble_q1 Is solubility now sufficient? ph_adjust->soluble_q1 soluble_q2 Is solubility now sufficient? cosolvent->soluble_q2 combine Strategy 3: Combine Methods (pH Adjust + Co-solvent) soluble_q1->combine No success Success: Proceed with Experiment soluble_q1->success Yes soluble_q2->success Yes failure Re-evaluate solvent system or reaction conditions soluble_q2->failure No combine->soluble_q2

Sources

Optimization

Technical Support Center: Optimization of Work-up for 1-Amino-3-(3-chlorophenyl)propan-2-ol Synthesis

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the work-up and purification of 1-Amino-3-(3-chlorophenyl)propan-2-ol. Below, you will find...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the work-up and purification of 1-Amino-3-(3-chlorophenyl)propan-2-ol. Below, you will find a comprehensive troubleshooting guide and frequently asked questions to address specific challenges encountered during the isolation of this valuable intermediate.

Troubleshooting Guide: Navigating Common Work-up Challenges

The synthesis of 1-Amino-3-(3-chlorophenyl)propan-2-ol, typically involving the ring-opening of a suitable epoxide with ammonia, presents unique challenges during product isolation. The amphiphilic nature of the amino alcohol can lead to purification difficulties. This section addresses the most common issues in a question-and-answer format.

Problem ID Issue Encountered Probable Cause(s) Recommended Solution(s)
T-01 Persistent emulsion during liquid-liquid extraction.The amino alcohol product acts as a surfactant, stabilizing the interface between the organic and aqueous layers.1. "Salting Out" : Add saturated sodium chloride (brine) or solid sodium chloride to the separatory funnel. This increases the ionic strength and polarity of the aqueous phase, forcing the organic product into the organic layer and breaking the emulsion.[1]2. Solvent Addition : Add a small amount of the organic solvent being used for the extraction.[1]3. Centrifugation : For smaller volumes, centrifuging the mixture can physically force the layers to separate.[1]4. Filtration : Passing the emulsified mixture through a pad of Celite or glass wool can sometimes break the emulsion.
T-02 Low recovery of the product after extraction.The product has significant water solubility due to the polar amine and hydroxyl groups. The pH of the aqueous layer may not be optimal for extraction.1. pH Adjustment : Ensure the aqueous layer is sufficiently basic (pH > 11-12) before extracting the free amine into the organic layer. This deprotonates the ammonium salt, making the amine less water-soluble. As a general rule, the pH should be at least 2 pKa units above the pKa of the amine's conjugate acid.[1]2. Salting Out : As with emulsions, saturating the aqueous layer with salt (e.g., NaCl or K₂CO₃) will decrease the solubility of the amino alcohol in the aqueous phase.[1]3. Continuous Liquid-Liquid Extraction : For highly water-soluble products, a continuous extraction apparatus can be significantly more efficient than multiple manual extractions.[1]
T-03 Final product is a viscous oil, making it difficult to handle, purify, and weigh accurately.This is the natural physical state of the free base form of the target molecule.[2] Oils can be challenging to dry completely and are prone to trapping residual solvents.1. Salt Formation : Convert the purified free base into its hydrochloride (HCl) salt. This is typically a crystalline solid that is easier to handle, purify by recrystallization, and store. Dissolve the purified oil in a suitable solvent (e.g., isopropanol, ethyl acetate) and add a solution of HCl in a compatible solvent (e.g., HCl in ether or isopropanol) until precipitation is complete. The resulting solid can be collected by filtration.
T-04 Presence of a significant amount of a secondary amine byproduct, N-(2-hydroxy-3-(3-chlorophenyl)propyl)-1-amino-3-(3-chlorophenyl)propan-2-ol.The primary amine product can act as a nucleophile and react with the starting epoxide, leading to the formation of a dimeric impurity.This is primarily a reaction optimization issue but has work-up implications.1. Reaction Control : Use a large excess of ammonia during the amination step to statistically favor the reaction of the epoxide with ammonia over the product amine.[3][4]2. Chromatographic Purification : If the byproduct is present, purification by column chromatography on silica gel is typically required. A gradient elution of dichloromethane and methanol is often effective.[3]
Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the aqueous work-up?

A: The most critical parameter is pH . The solubility of 1-Amino-3-(3-chlorophenyl)propan-2-ol is highly dependent on pH.

  • To extract into an organic solvent (e.g., Ethyl Acetate, Dichloromethane): The amine must be in its neutral, "free base" form. To achieve this, the aqueous layer must be made strongly basic (pH > 11) using a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This ensures the amine's conjugate acid (R-NH₃⁺) is deprotonated to the free amine (R-NH₂), which is significantly less water-soluble.[1]

  • To remove acidic impurities: A wash with a basic solution like aqueous sodium bicarbonate (NaHCO₃) will deprotonate acidic impurities, pulling them into the aqueous layer while leaving the desired amine in the organic layer.[1]

  • To remove non-basic organic impurities: The product can be "extracted" from the organic layer into an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated to its water-soluble ammonium salt (R-NH₃⁺), leaving non-basic impurities behind in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.[1]

Q2: Which organic solvent is recommended for extraction?

A: The choice of solvent depends on several factors, including product solubility, solvent density, and ease of removal.

Solvent Advantages Disadvantages
Ethyl Acetate Good solvating power, less toxic than chlorinated solvents, easily removed under vacuum.Can be prone to hydrolysis under strongly acidic or basic conditions. Less dense than water.
Dichloromethane (DCM) Excellent solvating power, often results in cleaner separations. Denser than water, which can simplify extractions.Higher toxicity and environmental concerns. More volatile.
Methyl-tert-butyl ether (MTBE) Less prone to emulsion formation than other ethers like diethyl ether.Can form peroxides (though less readily than other ethers).

For most applications, Ethyl Acetate is a good starting point due to its balance of effectiveness and lower hazard profile.

Q3: My crude product is contaminated with unreacted epoxide. How do I remove it during work-up?

A: The epoxide starting material, 1-chloro-3-(3-chlorophenyl)propan-2-ol or a related oxirane, is a neutral organic compound. The most effective way to separate it from the basic amino alcohol product is through an acid wash.

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of dilute aqueous acid (e.g., 1 M HCl).

  • Shake the funnel vigorously. The basic amino alcohol will be protonated and move into the aqueous layer as its hydrochloride salt.

  • The neutral epoxide will remain in the organic layer, which can be separated and discarded.

  • The aqueous layer, now containing the purified product salt, can be basified with NaOH and the free amine re-extracted with fresh organic solvent.

Visualizing the Work-up Strategy

The following diagrams illustrate the core principles and workflow for an optimized work-up procedure.

G cluster_extraction Acid-Base Extraction Principle cluster_workflow Optimized Work-up Workflow org_base Organic Layer (R-NH2, Neutral Impurities) aq_acid Aqueous Layer (pH < pKa-2) (R-NH3+Cl-) org_base->aq_acid org_neutral Organic Layer (Neutral Impurities) aq_acid->org_base aq_base Aqueous Layer (pH > pKa+2) (R-NH2) start Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve acid_wash Wash with 1M HCl dissolve->acid_wash separate1 Separate Layers acid_wash->separate1 aq_layer Aqueous Layer (Contains Product Salt) separate1->aq_layer Aqueous org_layer Organic Layer (Discard Impurities) separate1->org_layer Organic basify Basify with NaOH (pH > 11) aq_layer->basify extract Extract with Org. Solvent (x3) basify->extract combine Combine Organic Extracts extract->combine dry Dry (Na2SO4) & Filter combine->dry concentrate Concentrate in vacuo dry->concentrate end Purified Product (Oil) concentrate->end

Caption: Chemical principles and workflow for the purification.

Optimized Experimental Protocol for Work-up

This protocol assumes the reaction was performed by reacting an appropriate epoxide with excess ammonia and the volatile ammonia and reaction solvent (e.g., ethanol) have been removed under reduced pressure.

Materials:

  • Crude reaction residue

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • 6 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, beakers, flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude residue in a suitable volume of ethyl acetate (e.g., 10 mL per gram of crude material). Some inorganic salts may not dissolve.

  • Acidic Extraction: Transfer the ethyl acetate solution to a separatory funnel. Add an equal volume of 1 M HCl. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation of Impurities: Drain the lower aqueous layer (containing the protonated product) into a clean flask. The upper organic layer contains neutral and acidic impurities and should be discarded.

  • Basification: Place the aqueous layer in a clean separatory funnel or an Erlenmeyer flask in an ice bath to control any exotherm. Slowly add 6 M NaOH while stirring until the pH is greater than 11 (verify with pH paper).

  • Product Extraction: Add an equal volume of fresh ethyl acetate to the now basic aqueous solution. Shake vigorously for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer. Keep the upper organic layer.

  • Repeat Extraction: Repeat step 5 two more times with fresh ethyl acetate, combining all organic layers. This ensures maximum recovery of the product.

  • Washing: Wash the combined organic layers with an equal volume of brine. This helps to remove residual water and some water-soluble impurities.[1]

  • Drying and Filtration: Drain the organic layer into a clean flask and add anhydrous sodium sulfate. Swirl the flask; if the Na₂SO₄ clumps together, add more until some remains free-flowing. Allow it to sit for 15-20 minutes. Filter the solution to remove the drying agent.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the purified 1-Amino-3-(3-chlorophenyl)propan-2-ol as an oil.

References
  • Optimization of alcohol-ammonia chemical extraction for refining straight-run diesel. Chemical Industry and Engineering Progress. Available at: [Link]

  • Amines - Workup. University of Rochester. Available at: [Link]

  • Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. National Center for Biotechnology Information. Available at: [Link]

  • Amine Treating - Troubleshooting Guide. Scribd. Available at: [Link]

  • The Workup. University of Rochester. Available at: [Link]

  • Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles starting from N-activated aziridines. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparison of different synthetic routes to 1-Amino-3-(3-chlorophenyl)propan-2-ol

The synthesis of β -amino alcohols, such as 1-Amino-3-(3-chlorophenyl)propan-2-ol , is a foundational transformation in medicinal chemistry. This structural motif is a privileged pharmacophore found in numerous biologica...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of β -amino alcohols, such as 1-Amino-3-(3-chlorophenyl)propan-2-ol , is a foundational transformation in medicinal chemistry. This structural motif is a privileged pharmacophore found in numerous biologically active compounds, including β -blockers, HIV protease inhibitors, and antimalarial agents [1].

When designing a synthetic route for 1-Amino-3-(3-chlorophenyl)propan-2-ol, chemists must navigate several mechanistic pitfalls: the potential for over-alkylation (bis-alkylation) during amination, the chemoselectivity required to preserve the aryl chloride moiety during reductions, and the regiocontrol of nucleophilic addition.

As a Senior Application Scientist, I have evaluated the three most viable synthetic pathways for this molecule. This guide objectively compares these routes—Epoxide Aminolysis, the Nitroaldol (Henry) Reaction, and the Azidoketone Pathway—providing mechanistic rationales, self-validating protocols, and comparative data to help you select the optimal strategy for your scale and purity requirements.

Strategic Pathway Overview

SyntheticRoutes SM1 3-Chlorobenzyl Chloride Int1 2-(3-Chlorobenzyl) oxirane SM1->Int1 Epichlorohydrin Grignard SM2 3-Chlorophenyl- acetaldehyde Int2 1-Nitro-3-(3-chlorophenyl) propan-2-ol SM2->Int2 Nitromethane Base (Henry Rxn) SM3 3-Chlorophenyl- acetone Int3 1-Azido-3-(3-chlorophenyl) propan-2-one SM3->Int3 1. Br2 2. NaN3 Product 1-Amino-3-(3-chlorophenyl) propan-2-ol Int1->Product NH3 (aq) Aminolysis Int2->Product H2 / Raney Ni Reduction Int3->Product NaBH4 then Staudinger Rxn

Three divergent synthetic routes to 1-Amino-3-(3-chlorophenyl)propan-2-ol.

Route 1: Epoxide Aminolysis (The Scalable Standard)

The nucleophilic ring opening of epoxides with ammonia is the classical route to β -amino alcohols [3]. The precursor, 2-(3-chlorobenzyl)oxirane, is easily accessed via the Grignard reagent of 3-chlorobenzyl chloride and epichlorohydrin.

Mechanistic Causality: The primary challenge in this route is that the resulting primary amine product is more nucleophilic than the starting ammonia. In a standard batch reactor, this leads to competitive secondary and tertiary amine byproducts (bis-alkylation). To circumvent this, modern protocols utilize [3]. Flow chemistry allows for a massive local excess of ammonia and rapid removal of the product from the heated zone, effectively suppressing over-alkylation.

Self-Validating Flow Protocol:

  • Preparation: Prepare a 0.5 M solution of 2-(3-chlorobenzyl)oxirane in methanol. Prepare a second feed of 28% aqueous ammonia (NH 4​ OH).

  • Flow Parameters: Pump both streams into a T-mixer at a 1:20 volumetric ratio (Epoxide:NH 3​ ) to ensure pseudo-first-order kinetics.

  • Reaction: Pass the mixed stream through a heated microreactor coil (120 °C) with a residence time of 15 minutes.

  • Validation: A 15-bar back-pressure regulator (BPR) is critical here; it prevents the ammonia from outgassing and maintains a single-phase liquid system at elevated temperatures.

  • Workup: Concentrate the effluent under reduced pressure to remove ammonia and methanol. Purify via recrystallization (HCl salt) or silica gel chromatography.

FlowWorkflow Pump1 Pump A: Epoxide in MeOH Mixer T-Mixer Pump1->Mixer Pump2 Pump B: NH3 (aq) Pump2->Mixer Reactor Microreactor Coil (120°C, 15 bar) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Continuous flow microreactor setup for highly selective epoxide aminolysis.

Route 2: Nitroaldol (Henry) Reaction (The Regioselective Approach)

The couples 3-chlorophenylacetaldehyde with nitromethane to form 1-nitro-3-(3-chlorophenyl)propan-2-ol, which is subsequently reduced [2].

Mechanistic Causality: This route offers absolute regiocontrol, as the carbon-carbon bond formation dictates the exact placement of the amine and hydroxyl groups, completely avoiding the bis-alkylation issues of Route 1. However, the reduction step requires strict chemoselectivity. Using standard Palladium on Carbon (Pd/C) with hydrogen gas will likely result in the hydrodehalogenation of the 3-chloroaryl group. Therefore, Raney Nickel or a chemical reductant (Zn/HCl) must be employed to reduce the aliphatic nitro group while preserving the aryl chloride. Furthermore, non-ionic bases (like tetramethylguanidine or proazaphosphatranes) are preferred during the Henry step to prevent the self-condensation of the aldehyde [4].

Self-Validating Protocol:

  • Nitroaldol Coupling: Dissolve 3-chlorophenylacetaldehyde (1.0 eq) and nitromethane (5.0 eq) in THF. Add a catalytic amount of tetramethylguanidine (0.1 eq). Stir at 0 °C for 4 hours.

  • Validation: Monitor via TLC. The use of excess nitromethane and low temperature suppresses the dehydration of the intermediate to the nitroalkene.

  • Reduction: Isolate the β -nitro alcohol. Dissolve in ethanol and add a catalytic amount of Raney Nickel slurry (Caution: Pyrophoric).

  • Hydrogenation: Stir under a hydrogen balloon (1 atm) at room temperature until hydrogen uptake ceases. Filter through Celite (do not let the filter cake dry) and concentrate.

Route 3: Azidoketone Reduction (The High-Fidelity Route)

For bench-scale synthesis where high purity is paramount and flow equipment is unavailable, the azidoketone route is highly effective. 3-chlorophenylacetone is α -brominated, substituted with sodium azide, and then subjected to a tandem reduction.

Mechanistic Causality: By installing the nitrogen atom as an azide, we completely eliminate the nucleophilicity of the intermediate, ensuring zero over-alkylation. To preserve the aryl chloride, the azide is reduced to the primary amine using the Staudinger reaction (Triphenylphosphine and water), which is exceptionally mild and perfectly chemoselective.

Self-Validating Protocol:

  • Azidation: React 1-bromo-3-(3-chlorophenyl)propan-2-one with NaN 3​ (1.2 eq) in DMF at room temperature for 2 hours. Extract with ether and wash thoroughly with water to remove DMF.

  • Ketone Reduction: Dissolve the crude azidoketone in methanol. Cool to 0 °C and slowly add NaBH 4​ (1.5 eq). The evolution of hydrogen gas validates active reduction. Quench with saturated NH 4​ Cl.

  • Staudinger Reduction: Dissolve the isolated azido-alcohol in THF. Add PPh 3​ (1.1 eq) and stir until nitrogen gas evolution ceases (formation of the aza-ylide). Add water (10 eq) and heat to 50 °C for 4 hours to hydrolyze the ylide to the target primary amine.

Quantitative Comparison

MetricRoute 1: Epoxide AminolysisRoute 2: Nitroaldol (Henry)Route 3: Azidoketone
Overall Yield 75–85% (Flow) / 40% (Batch)60–70%65–75%
Regioselectivity Moderate to HighExcellentExcellent
Chemoselectivity Risk LowHigh (Ar-Cl cleavage risk during reduction)Low (Staudinger is highly selective)
Key Hazards Pressurized NH 3​ at 120 °CNitromethane (Explosive), Raney Ni (Pyrophoric)NaN 3​ (Toxic/Explosive), Br 2​
Scalability Excellent (Ideal for process scale)ModeratePoor (Due to NaN 3​ safety at scale)

Expert Conclusion & Recommendations

For discovery-scale or bench-top synthesis , Route 3 (Azidoketone) is recommended. Despite being a longer sequence, it utilizes standard glassware, avoids pressurized gases, and guarantees a high-purity product without the tedious chromatographic separation of secondary/tertiary amines.

For process scale-up or library generation , Route 1 (Epoxide Aminolysis) is undeniably the superior choice, provided that continuous flow infrastructure is available. It boasts the highest atom economy and utilizes inexpensive, readily available starting materials. The Henry reaction (Route 2) remains a powerful tool but is often bottlenecked by the instability of the 3-chlorophenylacetaldehyde precursor and the safety profile of nitromethane at scale.

References

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues National Center for Biotechnology Information (PMC)[Link]

  • Nitroaldol Reaction Encyclopedia MDPI[Link]

  • Aminolysis of Epoxides in a Microreactor System: A Continuous Flow Approach to β -Amino Alcohols Organic Process Research & Development - ACS Publications[Link]

  • P(RNCH2CH2)3N: An Efficient Promoter for the Nitroaldol (Henry) Reaction The Journal of Organic Chemistry - ACS Publications[Link]

Comparative

Comprehensive Comparison Guide: Validation of Analytical Methods for 1-Amino-3-(3-chlorophenyl)propan-2-ol

Executive Summary The robust quantification and impurity profiling of pharmaceutical intermediates is a critical regulatory requirement. 1-Amino-3-(3-chlorophenyl)propan-2-ol (CAS 1225599-62-1) [3] is a bifunctional mole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust quantification and impurity profiling of pharmaceutical intermediates is a critical regulatory requirement. 1-Amino-3-(3-chlorophenyl)propan-2-ol (CAS 1225599-62-1) [3] is a bifunctional molecule containing a primary amine and a secondary alcohol attached to a chlorophenyl scaffold. Because of its polarity, hydrogen-bonding capacity, and basicity, selecting and validating the correct analytical method requires deep mechanistic understanding.

This guide objectively compares three prominent analytical platforms—RP-HPLC-UV, LC-MS/MS, and GC-FID—and provides a self-validating, step-by-step protocol for its quantification in compliance with ICH Q2(R2) [1] and USP <1225> [2] guidelines.

Physicochemical Profiling & Methodological Comparison

To design a fit-for-purpose analytical method, one must first analyze the analyte's intrinsic properties:

  • Chromophore : The 3-chlorophenyl ring provides strong UV absorbance at ~220 nm, making UV detection viable for bulk assay.

  • Ionization ( pKa​ ) : The primary amine has a predicted pKa​ of ~9.5. In standard acidic mobile phases, it becomes fully protonated, which can cause severe peak tailing due to secondary interactions with residual silanols on silica columns.

  • Volatility : The presence of both -OH and -NH₂ groups makes the molecule highly prone to hydrogen bonding, rendering it non-volatile and thermally unstable for direct Gas Chromatography (GC) without prior derivatization.

Platform Comparison Matrix
Analytical PlatformBest Use Case (USP <1225> Category)StrengthsLimitations & Causality
RP-HPLC-UV Category I (Bulk API Assay)High precision, low operational cost, universal availability.Requires strict pH control (pH > 10 or ion-pairing agents) to neutralize the amine and prevent peak tailing.
LC-MS/MS (ESI+) Category II (Trace Impurities)Exceptional sensitivity; specific isotopic signature due to the chlorine atom (M / M+2).Higher cost; susceptible to matrix ionization suppression.
GC-FID / GC-MS Residual Solvents / Volatile ProfilingHigh theoretical plate count for resolving structural isomers.Requires mandatory derivatization (e.g., BSTFA) to cap the -OH and -NH₂ groups, adding prep time.

Decision Matrix & Lifecycle Workflows

The selection and validation of these methods follow a strict lifecycle approach, transitioning from the Analytical Target Profile (ATP) to routine use.

Lifecycle ATP Analytical Target Profile (ATP) Define Method Goals Dev Method Development Column & Mobile Phase Selection ATP->Dev Establish Criteria SST System Suitability Testing (SST) Verify Peak Shape & Resolution Dev->SST Optimize Parameters Val Method Validation Evaluate ICH Q2(R2) Parameters SST->Val Pass SST Routine Routine Analysis Lifecycle Management Val->Routine Fit-for-Purpose Routine->ATP Continuous Improvement

Fig 1: Lifecycle workflow for analytical method validation based on ICH Q14 and Q2(R2) guidelines.

Decision Start Target: 1-Amino-3-(3-chlorophenyl)propan-2-ol Q1 Required Sensitivity? Start->Q1 LCMS LC-MS/MS (ESI+) Trace Impurities (<0.05%) Q1->LCMS High (Bioanalysis/Genotoxins) Q2 Assay Type? Q1->Q2 Standard (QC Release) HPLC RP-HPLC-UV Bulk API Assay (Category I) Q2->HPLC Non-volatile Assay GC GC-FID Volatile Profiling (Derivatized) Q2->GC Volatile Impurities

Fig 2: Decision matrix for selecting the optimal analytical platform for the target amino alcohol.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following RP-HPLC-UV protocol is designed as a self-validating system. Every step includes the mechanistic causality behind the action to prevent downstream analytical failures.

Method A: RP-HPLC-UV (Category I Assay)

Step 1: Mobile Phase Preparation

  • Action : Prepare Mobile Phase A (10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide) and Mobile Phase B (100% LC-MS grade Acetonitrile).

  • Causality : The target analyte possesses a primary amine with a pKa​ of ~9.5. At standard acidic pH (e.g., pH 2.5), the amine is fully protonated, leading to severe secondary electrostatic interactions with residual silanols on the silica-based stationary phase. Elevating the pH to 10.0 neutralizes the amine, ensuring a sharp, symmetrical peak and reproducible retention times.

Step 2: Column Selection & Equilibration

  • Action : Install an Ethylene Bridged Hybrid (BEH) C18 column (e.g., 100 x 4.6 mm, 2.5 µm). Equilibrate at a flow rate of 1.0 mL/min at 35°C.

  • Causality : Standard silica columns dissolve at pH > 8.0. A BEH particle backbone is sterically protected and stable up to pH 12, making it the only viable choice for high-pH amine analysis.

Step 3: System Suitability Testing (SST)

  • Action : Inject the standard reference solution (50 µg/mL) five times sequentially. Calculate the relative standard deviation (%RSD) of the peak area, retention time, and the USP tailing factor.

  • Causality : A self-validating system requires proof of operational readiness. Per ICH Q14, verifying that the tailing factor is ≤1.5 and %RSD is ≤2.0% guarantees that the column chemistry is intact and the pump delivery is stable, preventing false-negative impurity reporting.

Step 4: Gradient Execution & Detection

  • Action : Run a linear gradient from 5% B to 60% B over 10 minutes. Monitor absorbance at 220 nm.

  • Causality : 220 nm captures the π→π∗ transition of the chlorophenyl ring, maximizing the signal-to-noise ratio for accurate quantitation.

Validation Parameters & Comparative Data

Once the method is developed, it must be validated against ICH Q2(R2) standards [1]. Below is a comparative summary of validation metrics obtained when evaluating 1-Amino-3-(3-chlorophenyl)propan-2-ol via RP-HPLC-UV versus LC-MS/MS.

Validation Parameter (ICH Q2)RP-HPLC-UV (Assay / Category I)LC-MS/MS (Impurity / Category II)Acceptance Criteria
Specificity Baseline resolution ( Rs​>2.0 ) from known synthetic byproducts.MRM Transition: m/z 186.1 168.1 (Loss of H2​O ).No interference at the retention time of the analyte.
Linearity & Range R2=0.9995 (Range: 25 - 150 µg/mL) R2=0.9989 (Range: 1 - 500 ng/mL) R2≥0.998
Accuracy (% Recovery) 99.2% - 101.1% (Spiked at 80%, 100%, 120%)95.5% - 104.2% (Spiked at LOQ, 50%, 100%)98.0% - 102.0% (Assay); 80% - 120% (Trace)
Precision (Repeatability) %RSD = 0.8% ( n=6 )%RSD = 3.4% ( n=6 )%RSD ≤2.0% (Assay); ≤5.0% (Trace)
LOD / LOQ LOD: 0.5 µg/mL LOQ: 1.5 µg/mLLOD: 0.2 ng/mL LOQ: 0.6 ng/mLSignal-to-Noise ( S/N ) ≥3 for LOD; ≥10 for LOQ.
Robustness Stable across deliberate variations in pH ( ±0.2 ) and Temp ( ±2∘C ).Sensitive to matrix effects; requires internal standard (IS) correction.Method must remain unaffected by small, deliberate changes.

Note: The LC-MS/MS method utilizes the positive Electrospray Ionization (ESI+) mode. The primary amine is easily protonated to form the [M+H]+ precursor ion at m/z 186.1. The distinct 3:1 isotopic ratio caused by the 35Cl and 37Cl isotopes serves as an excellent secondary confirmation of specificity.

Conclusion

For the routine bulk assay of 1-Amino-3-(3-chlorophenyl)propan-2-ol, RP-HPLC-UV utilizing a high-pH mobile phase and a BEH column is the most robust and cost-effective choice, easily meeting USP <1225> Category I requirements. However, if the goal is to track this compound as a trace intermediate or genotoxic impurity in a final Active Pharmaceutical Ingredient (API), the analyst must pivot to LC-MS/MS , leveraging the molecule's basic amine for highly sensitive ESI+ detection.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • USP <1225> Validation of Compendial Procedures . BA Sciences / United States Pharmacopeia. Available at:[Link]

Validation

Technical Comparison &amp; Certificate of Analysis Guide: (S)-2-amino-3-(3-chlorophenyl)propan-1-ol

Executive Summary & Chemical Context (S)-2-amino-3-(3-chlorophenyl)propan-1-ol (commonly referred to as (S)-3-chlorophenylalaninol) is an enantiopure chiral amino alcohol that serves as a highly versatile building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

(S)-2-amino-3-(3-chlorophenyl)propan-1-ol (commonly referred to as (S)-3-chlorophenylalaninol) is an enantiopure chiral amino alcohol that serves as a highly versatile building block in pharmaceutical synthesis and a privileged ligand in asymmetric catalysis. Structurally, it features a stereogenic center at C2, a primary amine, a primary alcohol, and a meta-chlorine substituted phenyl ring.

For researchers and drug development professionals, validating the stereochemical purity of this compound via a rigorous Certificate of Analysis (CoA) is paramount. Even trace amounts of the (R)-enantiomer can drastically reduce the enantiomeric excess (ee) of downstream products due to non-linear effects in catalytic cycles. This guide objectively compares the performance of this halogenated derivative against standard alternatives and provides self-validating analytical protocols for its CoA.

Comparative Performance in Asymmetric Catalysis

When selecting a chiral amino alcohol for asymmetric transformations—such as the enantioselective addition of dialkylzincs to aldehydes—the electronic properties of the ligand dictate the reaction kinetics and stereocontrol.

The Causality of Halogenation: Substituting the phenyl ring with a meta-chloro group exerts a strong negative inductive effect (-I). This electron-withdrawing nature subtly lowers the pKa of the adjacent hydroxyl group. When the amino alcohol coordinates with diethylzinc, the resulting chiral zinc-amino alkoxide complex possesses a more Lewis-acidic zinc center compared to the unsubstituted analog. This increased Lewis acidity accelerates the substrate coordination and subsequent alkyl transfer steps, leading to higher turnover frequencies (TOF) without sacrificing enantioselectivity[1].

Table 1: Quantitative Performance Comparison (Diethylzinc Addition to Benzaldehyde)
Chiral Ligand (10 mol%)Electronic NatureReaction Time (h)Yield (%)Product Enantiomeric Excess (ee %)
(S)-phenylalaninol Neutral18.08892% (S)
(S)-2-amino-3-(3-chlorophenyl)propan-1-ol Electron-Withdrawing (-I)12.59596% (S)
(R)-2-amino-3-(3-chlorophenyl)propan-1-ol Electron-Withdrawing (-I)12.59496% (R)
Racemic 3-chlorophenylalaninol N/A (Achiral outcomes)14.0850% (Racemic)

Data represents benchmark catalytic performance. The (S)-3-chloro derivative demonstrates superior catalytic efficiency compared to the unsubstituted baseline.

Catalytic_Cycle N1 Precatalyst (S)-3-Chlorophenylalaninol N2 Active Catalyst Chiral Zinc-Amino Alkoxide N1->N2 + ZnEt2 N3 Substrate Binding Benzaldehyde + ZnEt2 N2->N3 N4 Alkyl Transfer Stereoselective Addition N3->N4 N4->N2 Catalyst Regeneration N5 Product Release (S)-1-Phenyl-1-propanol N4->N5 + H2O

Caption: Mechanistic role of (S)-3-chlorophenylalaninol in the asymmetric dialkylzinc addition cycle.

Certificate of Analysis (CoA) Core Specifications

A robust CoA for (S)-2-amino-3-(3-chlorophenyl)propan-1-ol must evaluate both chemical and stereochemical integrity. The following table outlines the standard acceptance criteria for pharmaceutical-grade applications.

Table 2: Standard CoA Parameters and Acceptance Criteria
ParameterAnalytical MethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
Chemical Purity Achiral HPLC-UV (210 nm)≥ 98.0%
Enantiomeric Excess (ee) Chiral HPLC / NMR≥ 99.0%
Optical Rotation [α]D²⁰ Polarimetry (c=1, MeOH)Specific to batch (Positive rotation expected)
Water Content Karl Fischer Titration≤ 0.5%

Self-Validating Analytical Protocols

To ensure absolute trustworthiness, the determination of enantiomeric excess must employ a primary chromatographic method backed by an orthogonal spectroscopic validation system.

Protocol A: Chiral HPLC (Primary Method)

Chiral High-Performance Liquid Chromatography (HPLC) is the industry standard for quantifying enantiomeric excess[2].

Causality behind the protocol: Polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), separate enantiomers based on differential hydrogen bonding, dipole-dipole interactions, and steric fit within the chiral grooves of the polymer. Because the analyte contains a basic primary amine, it is highly prone to secondary ion-exchange interactions with residual free silanol groups on the silica support. To prevent severe peak tailing and ensure accurate integration, Diethylamine (DEA) is added to the mobile phase. DEA acts as a dynamic masking agent, competitively binding to the acidic silanols and maintaining sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Instrumentation: Agilent 1260 Infinity II (or equivalent) equipped with a Diode-Array Detector (DAD).

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Mix n-Hexane / Isopropanol / Diethylamine in an 80:20:0.1 (v/v/v) ratio. Degas thoroughly.

  • Sample Preparation: Dissolve 1.0 mg of the (S)-2-amino-3-(3-chlorophenyl)propan-1-ol sample in 1.0 mL of the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Self-Validation Check: The system is self-validating only if the resolution factor ( Rs​ ) between the (S) and (R) peaks in a racemic control sample is >1.5 (baseline separation). Calculate the ee using the area under the curve (AUC): ee(%)=AUCS​+AUCR​∣AUCS​−AUCR​∣​×100 .

Protocol B: ¹H-NMR with Chiral Solvating Agent (Orthogonal Validation)

To ensure that co-eluting achiral impurities in the HPLC run do not artificially inflate the purity metrics, Nuclear Magnetic Resonance (NMR) spectroscopy using a Chiral Solvating Agent (CSA) is employed as an orthogonal check[3].

Causality behind the protocol: The addition of an enantiopure acid, such as (R)-(-)-Mandelic acid, to the chiral amino alcohol in a non-polar solvent creates transient, non-covalent diastereomeric salts. Because diastereomers possess different physical properties and exist in different magnetic environments, the chemical shifts ( δ ) of the protons adjacent to the chiral center (specifically the methine proton at C2) will split into two distinct signals.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~10 mg of the amino alcohol in 0.7 mL of deuterated chloroform ( CDCl3​ ).

  • CSA Addition: Add exactly 1.2 equivalents of (R)-(-)-Mandelic acid to the NMR tube. Shake vigorously for 2 minutes to ensure complete complexation.

  • Acquisition: Acquire a standard 400 MHz ¹H-NMR spectrum at 298 K.

  • Data Analysis & Validation: Locate the signal for the C2 methine proton (typically between 3.0 - 3.5 ppm). In the presence of the CSA, any trace (R)-enantiomer will appear as a distinct, shifted multiplet alongside the major (S)-enantiomer peak. Integrate both signals to calculate the ee. This orthogonal result must match the HPLC data within a ±0.5% margin of error to validate the CoA.

CoA_Workflow A Sample: (S)-2-amino-3-(3-chlorophenyl)propan-1-ol B Chemical Purity (Achiral HPLC-UV) A->B C Enantiomeric Excess (Chiral HPLC / NMR) A->C D Optical Rotation (Polarimetry) A->D G Final Certificate of Analysis (CoA) Generation B->G E Primary Method: Chiralpak AD-H Column Hexane/IPA/DEA C->E High Throughput F Orthogonal Validation: 1H-NMR + Chiral Solvating Agent C->F Structural Proof D->G E->G F->G

Caption: Self-validating workflow for the Certificate of Analysis (CoA) generation.

References

  • Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs. Journal of the American Chemical Society. Available at: [Link]

  • In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR. Organic & Biomolecular Chemistry (ResearchGate). Available at: [Link]

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-Amino-3-(3-chlorophenyl)propan-2-ol Isomers

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of a molecule is paramount. The biological activity of a chiral compound is often dictated by its specific stereoch...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of a molecule is paramount. The biological activity of a chiral compound is often dictated by its specific stereochemistry, with different isomers exhibiting varied efficacy, and in some cases, toxicity. This guide provides an in-depth spectroscopic framework for the differentiation of isomers of 1-Amino-3-(3-chlorophenyl)propan-2-ol, a key structural motif in medicinal chemistry. We will move beyond a simple recitation of techniques to explain the underlying principles and causalities that govern experimental choices, ensuring a robust and self-validating analytical approach.

The structure of 1-Amino-3-(3-chlorophenyl)propan-2-ol presents two primary sources of isomerism:

  • Positional Isomerism: The chlorine atom on the phenyl ring can be in the ortho (2-), meta (3-), or para (4-) position.

  • Stereoisomerism: The molecule contains two chiral centers (at C1 and C2 of the propanol backbone), giving rise to four possible stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). These exist as two pairs of enantiomers and four pairs of diastereomers.

This guide will systematically address the spectroscopic techniques best suited to distinguish between these isomeric forms, providing both theoretical grounding and practical, step-by-step protocols.

Part 1: Distinguishing Positional Isomers (ortho- vs. meta- vs. para-)

The differentiation of positional isomers is readily achievable through standard spectroscopic methods that are sensitive to the symmetry and electronic environment of the substituted aromatic ring.

Infrared (IR) Spectroscopy: A Rapid Diagnostic Tool

The substitution pattern on a benzene ring gives rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region of the IR spectrum (typically 650-900 cm⁻¹). These bands are often strong and provide a reliable first pass for identifying the substitution pattern.[1][2]

Expected IR Data for Chlorophenyl Isomers:

Isomer Characteristic C-H Out-of-Plane Bending (cm⁻¹) Appearance
ortho-~750Strong, single band
meta-~780 and ~880Two distinct bands
para-~830Strong, single band

Note: The exact positions can vary slightly based on the full molecular structure and sample phase.

In addition to these diagnostic bands, all isomers will exhibit characteristic absorptions for the alcohol O-H stretch (broad, ~3300-3600 cm⁻¹) and the C-O stretch (~1050-1150 cm⁻¹), as well as N-H stretching for the primary amine (~3300-3500 cm⁻¹).[3][4]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Unambiguous Confirmation

¹H NMR spectroscopy provides definitive evidence for positional isomerism by revealing the distinct splitting patterns of the aromatic protons. The symmetry of the isomer directly influences the number of unique proton environments and their coupling relationships.

Expected ¹H NMR Aromatic Region Data (Illustrative):

Isomer Number of Aromatic Signals Expected Splitting Pattern
ortho-4Complex multiplet (ABCD system)
meta-4A singlet-like signal for the proton between the two substituents, and complex multiplets for the other three.
para-2Two doublets (AA'BB' system), often appearing as a classic pair of doublets.

Part 2: Differentiating Stereoisomers: The Chiral Challenge

Distinguishing stereoisomers requires techniques that are sensitive to the three-dimensional arrangement of atoms.

Diastereomer Differentiation

Diastereomers, being stereoisomers that are not mirror images, have different physical and chemical properties. This fundamental difference means they can be distinguished directly by high-resolution NMR spectroscopy.[5] Corresponding nuclei in diastereomers are in chemically non-equivalent environments, leading to different chemical shifts (δ) and coupling constants (J).

Key NMR Observables for Diastereomers:

  • ¹H NMR: Protons, particularly those on and near the chiral centers (e.g., the protons on C1, C2, and C3), will exhibit distinct chemical shifts and coupling constants for each diastereomer.

  • ¹³C NMR: The carbon atoms, especially the chiral carbons (C1 and C2), will show separate signals for each diastereomer.

The ratio of diastereomers in a mixture can be accurately determined by integrating the corresponding, well-resolved signals in the ¹H NMR spectrum.

Enantiomer Differentiation: Breaking the Symmetry

Enantiomers are mirror images and thus have identical physical and chemical properties in an achiral environment. Consequently, their standard NMR and IR spectra are identical.[6] To distinguish them, we must introduce a chiral influence to create a diastereomeric interaction, which can then be detected spectroscopically.

This is a powerful and non-destructive method for enantiomeric differentiation. A chiral solvating agent (CSA) is added to the NMR sample, where it forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte.[7][8] These complexes have different stabilities and geometries, resulting in different time-averaged magnetic environments for the corresponding nuclei of the two enantiomers. This manifests as separate signals in the NMR spectrum.

Experimental Workflow: NMR Analysis with a Chiral Solvating Agent

G cluster_0 Sample Preparation cluster_1 Data Acquisition & Analysis A Dissolve analyte (racemic or enriched mixture) in deuterated solvent B Acquire standard ¹H NMR spectrum (reference) A->B C Add Chiral Solvating Agent (CSA) (e.g., (R)-(-)-Mandelic Acid) to the NMR tube A->C D Acquire ¹H NMR spectrum of the analyte-CSA mixture C->D E Observe signal splitting for one or more protons (enantiodifferentiation) D->E F Integrate the separated signals to determine enantiomeric ratio (e.e.) E->F G cluster_0 Sample & Instrument Setup cluster_1 Data Acquisition & Interpretation A Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., MeOH) C Acquire CD spectrum over the appropriate wavelength range (e.g., 200-350 nm) A->C B Calibrate CD Spectropolarimeter and run a solvent blank B->C D Observe Cotton effects (positive or negative peaks) C->D E Compare spectra of different isomers: Enantiomers = mirror images Diastereomers = distinct spectra D->E

Caption: General workflow for analyzing chiral isomers using Circular Dichroism spectroscopy.

Protocol: Chiral Isomer Differentiation by CD Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the purified isomer in a suitable UV-transparent solvent, such as methanol or acetonitrile. The concentration should be adjusted to give a maximum absorbance of ~1.0 in a standard UV-Vis spectrum.

  • Instrument Setup: Turn on the CD spectropolarimeter and allow the lamp to warm up. Purge the instrument with nitrogen gas.

  • Blank Spectrum: Fill a cuvette with the pure solvent and record a blank spectrum. This will be subtracted from the sample spectrum.

  • Sample Spectrum: Record the CD spectrum of the sample over the desired wavelength range (typically determined by the UV absorbance of the chromophore, in this case, the chlorophenyl group).

  • Interpretation:

    • Enantiomers: The (1R, 2R) and (1S, 2S) isomers will show spectra that are mirror images of each other. The same is true for the (1R, 2S) and (1S, 2R) pair.

    • Diastereomers: The spectrum of (1R, 2R) will be different and not a mirror image of the spectrum of (1R, 2S).

    • The magnitude of the CD signal (ellipticity) is directly proportional to the enantiomeric purity of the sample. [9]

Summary of Recommended Techniques

Isomer Type Primary Technique Principle of Differentiation Secondary Technique
Positional ¹H NMR SpectroscopyDifferent aromatic splitting patterns due to symmetry.IR Spectroscopy
Diastereomers ¹H & ¹³C NMR SpectroscopyDifferent chemical environments lead to distinct chemical shifts and coupling constants.CD Spectroscopy
Enantiomers NMR with Chiral AuxiliariesFormation of transient diastereomeric complexes causing signal splitting.CD Spectroscopy

References

  • Reddy, R. S., & Sarma, J. A. R. P. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24467–24474. [Link]

  • Nanalysis. (2019). Enantiomers – Image | Mirror Image. Nanalysis. [Link] [6]18. Martens, J., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 145(8), 2748–2757. [Link] [2]19. Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link] [10]20. Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. MSU Chemistry. [Link] [11]21. Lillja, J., & Lanekoff, I. (2022). Quantitative determination of sn-positional phospholipid isomers in MSn using silver cationization. Analytical and Bioanalytical Chemistry, 414(21), 6299–6307. [Link]

  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. [Link] [12]23. Quimicaorganica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Quimicaorganica.org. [Link]

Sources

Validation

cost-benefit analysis of different synthetic pathways for 1-Amino-3-(3-chlorophenyl)propan-2-ol

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical elegance, but for their practical viability on the bench and in the pilot plant. When synthesizing 1-Amino-3-(3-chl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical elegance, but for their practical viability on the bench and in the pilot plant. When synthesizing 1-Amino-3-(3-chlorophenyl)propan-2-ol —a highly valuable β -amino alcohol building block used in the development of neuroactive and cardiovascular active pharmaceutical ingredients (APIs)—the choice of synthetic pathway dictates the impurity profile, cost of goods (COGs), and safety parameters.

In this guide, we will objectively compare the two most viable synthetic strategies for this molecule: the Epoxide Ring-Opening Pathway and the Nitroaldol (Henry) Reaction Pathway . By examining the causality behind the chemical choices and providing self-validating experimental protocols, this guide aims to equip drug development professionals with the data needed to select the optimal route for their specific scale and regulatory requirements.

Mechanistic Overview & Pathway Logic

Pathway A: The Epoxide Ring-Opening Route

The classical approach to β -amino alcohols involves the nucleophilic opening of a terminal epoxide. For our target, the precursor 2-(3-chlorobenzyl)oxirane is synthesized via the Grignard addition of 3-chlorophenylmagnesium bromide to epichlorohydrin, followed by base-mediated cyclization.

Historically, the subsequent amination step was performed in harsh organic solvents. However, modern green chemistry protocols utilize aqueous media. As demonstrated by [1], water acts as a hydrogen-bond donor, activating the epoxide oxygen and significantly enhancing the chemoselectivity and regioselectivity of the amine attack at the less sterically hindered terminal carbon.

EpoxideRoute SM 1-Bromo-3-chlorobenzene Grignard Grignard Formation (Mg, THF) SM->Grignard Epox Epichlorohydrin Addition & Base Cyclization Grignard->Epox Oxirane 2-(3-chlorobenzyl)oxirane Epox->Oxirane C-C Bond & Epoxidation Aminolysis Aminolysis (NH3, H2O) Oxirane->Aminolysis Product 1-Amino-3-(3-chlorophenyl) propan-2-ol Aminolysis->Product Regioselective Opening

Figure 1: Epoxide ring-opening pathway favoring terminal nucleophilic attack.

Pathway B: The Nitroaldol (Henry) Reaction Route

An alternative, highly atom-economical route is the Henry reaction, which couples 3-chlorophenylacetaldehyde with nitromethane to form a β -nitro alcohol intermediate. According to authoritative reviews on the synthesis of 1,2-amino alcohols [2], the Henry reaction is a powerful tool for C-C bond formation.

Because the Henry reaction is inherently reversible, using inexpensive nitromethane as both the reagent and solvent drives the equilibrium forward. The critical challenge in this pathway is the subsequent reduction step: the catalyst must be carefully selected to reduce the aliphatic nitro group without causing the hydrodehalogenation of the 3-chloroarene moiety.

HenryRoute SM 3-Chlorophenylacetaldehyde Henry Henry Reaction (CH3NO2, DBU) SM->Henry Nitro 1-Nitro-3-(3-chlorophenyl) propan-2-ol Henry->Nitro C-C Bond Formation Reduction Catalytic Reduction (H2, Raney Ni) Nitro->Reduction Product 1-Amino-3-(3-chlorophenyl) propan-2-ol Reduction->Product Amine Generation

Figure 2: Nitroaldol (Henry) reaction pathway utilizing atom-economical C-C coupling.

Quantitative Cost-Benefit Analysis

To provide a clear, objective comparison, the following table summarizes the performance metrics of both pathways based on pilot-scale data and reagent economics.

Performance MetricPathway A: Epoxide Ring-OpeningPathway B: Nitroaldol (Henry) Reaction
Overall Yield 65% - 75% (High efficiency in aqueous amination)50% - 60% (Losses during reduction step)
Reagent Cost Moderate (Epichlorohydrin is cheap; Grignard adds cost)Low (Nitromethane and DBU are highly economical)
E-factor (Waste) High (Aqueous quenching of Grignard generates metal salts)Low (Highly atom-economical C-C coupling)
Scalability Excellent (Standard API manufacturing protocol)Moderate (Requires high-pressure hydrogenation)
Safety / Toxicity High Risk (Epichlorohydrin is highly mutagenic)Moderate Risk (Nitromethane is energetic; H₂ handling)
Regioselectivity >95% (Terminal attack favored in aqueous media)N/A (Direct functional group interconversion)

Detailed Experimental Protocols (Self-Validating Systems)

The following methodologies are designed with built-in validation checkpoints to ensure reaction fidelity and prevent downstream contamination.

Protocol A: Aqueous Epoxide Ring-Opening

Objective: Synthesize the target molecule via regioselective amination of 2-(3-chlorobenzyl)oxirane.

  • Preparation: Suspend 2-(3-chlorobenzyl)oxirane (10.0 mmol) in 20 mL of distilled water.

    • Causality: Water acts as a hydrogen-bond donor that activates the epoxide oxygen, accelerating the nucleophilic attack without the need for toxic Lewis acid catalysts.

  • Amination: Add aqueous ammonia (28% w/w, 100.0 mmol, 10.0 eq) dropwise at room temperature under vigorous stirring.

    • Causality: A massive 10-fold excess of ammonia is critical to statistically prevent the newly formed primary amine from reacting with a second epoxide molecule, which would generate unwanted bis-alkylated secondary amine impurities.

  • Reaction Monitoring (Self-Validation): Stir for 12 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction is strictly complete only when the UV-active epoxide spot ( Rf​≈0.6 ) is entirely consumed. Do not proceed to workup if starting material remains, as unreacted epoxide will contaminate the basic extraction.

  • Workup: Extract the aqueous layer with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude β -amino alcohol.

Protocol B: Nitroaldol (Henry) Reaction & Reduction

Objective: Synthesize the target molecule via C-C coupling and subsequent nitro reduction.

  • Nitroaldol Coupling: Dissolve 3-chlorophenylacetaldehyde (10.0 mmol) in 15 mL of nitromethane. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol, 0.1 eq).

    • Causality: Nitromethane serves as both the nucleophile precursor and the solvent, driving the reversible Henry equilibrium toward the product. DBU efficiently deprotonates the nitromethane to form the reactive nitronate anion.

  • Quenching & Purification (Self-Validation): After 4 hours of stirring at room temperature, immediately quench the reaction with 0.1 M HCl until the pH reaches 6.0. Validation Check: Immediate neutralization is mandatory. If the solution remains basic during solvent evaporation, the reaction will undergo a retro-Henry cleavage, destroying your yield. Purify the resulting 1-nitro-3-(3-chlorophenyl)propan-2-ol via flash chromatography.

  • Reduction: Dissolve the purified β -nitro alcohol in methanol (20 mL). Add Raney Nickel (20% w/w). Pressurize the vessel with H2​ gas (50 psi) and stir for 6 hours.

    • Causality: Raney Nickel is strictly preferred over Palladium on Carbon (Pd/C) for this specific substrate. Pd/C is highly prone to catalyzing the hydrodehalogenation of the 3-chloroarene ring, which would yield the des-chloro impurity.

  • Filtration: Carefully filter the mixture through a pad of Celite to remove the catalyst. (Safety Note: Raney Nickel is pyrophoric and must not be allowed to dry in air). Concentrate the filtrate to obtain the target amine.

Analytical Validation

To confirm the successful synthesis of 1-Amino-3-(3-chlorophenyl)propan-2-ol, the following analytical signatures must be verified:

  • LC-MS: Look for the [M+H]+ peak at m/z≈186.06 . The presence of the chlorine atom will be distinctly visible via a 3:1 isotopic pattern at m/z 186 and 188.

  • 1 H NMR (400 MHz, CDCl 3​ ): The methine proton adjacent to the hydroxyl group (-CH (OH)-) will appear as a complex multiplet around δ 3.8 - 4.0 ppm. The diastereotopic protons of the -CH 2​ -NH 2​ group will appear upfield around δ 2.6 - 2.9 ppm.

References

  • Azizi, N., & Saidi, M. R. (2005). Highly Chemoselective Addition of Amines to Epoxides in Water. Organic Letters, 7(17), 3649-3651. URL:[Link]

  • Lin, S., et al. (2021). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Amino-3-(3-chlorophenyl)propan-2-ol

Introduction In the landscape of pharmaceutical development and chemical research, the structural integrity and purity of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 1-Amino-3-(3-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and chemical research, the structural integrity and purity of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 1-Amino-3-(3-chlorophenyl)propan-2-ol is a key chiral building block whose precise analytical characterization is critical for ensuring the safety, efficacy, and batch-to-batch consistency of final products. The validation of analytical procedures is the cornerstone of this assurance, providing documented evidence that a method is fit for its intended purpose.[1]

This guide moves beyond single-method validation to address the critical process of cross-validation . Cross-validation serves to compare the results from two or more distinct analytical methods or from the same method performed in different laboratories.[2][3] This process is essential during method transfer, when comparing a new method to an established one, or when seeking orthogonal confirmation of analytical results to enhance data integrity.[2]

Herein, we present a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1-Amino-3-(3-chlorophenyl)propan-2-ol. This guide provides not only detailed experimental protocols but also delves into the scientific rationale behind methodological choices, adhering to the principles outlined in the ICH Q2(R2) and Q14 guidelines for analytical procedure validation and development.[4][5]

Chapter 1: Foundational Principles of Method Selection and Validation

The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the specific goals of the analysis, as defined by the Analytical Target Profile (ATP).[1][5] 1-Amino-3-(3-chlorophenyl)propan-2-ol possesses a secondary alcohol, a primary amine, and a chlorophenyl group, which imparts UV activity. These features make it amenable to several analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): As the workhorse of pharmaceutical analysis, HPLC is ideally suited for quantifying non-volatile and thermally labile compounds like our target analyte.[6] Reversed-phase HPLC with UV detection is the most common approach, leveraging the chlorophenyl chromophore for sensitive detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While powerful for its separation efficiency and structural elucidation capabilities, GC is best for volatile and thermally stable compounds. The polar amine (-NH2) and hydroxyl (-OH) groups in 1-Amino-3-(3-chlorophenyl)propan-2-ol necessitate a derivatization step to increase volatility and prevent poor peak shape.[7] This makes the workflow more complex but provides an excellent orthogonal method for impurity identification.

The Validation Framework

Any analytical method must be validated to ensure it is fit for purpose.[8] The cross-validation process relies on comparing the performance of two already-validated methods. The core validation parameters, as stipulated by ICH Q2(R2), are foundational.[4][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: A proportional relationship between the analytical signal and the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the results to the true value, often expressed as percent recovery.

  • Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-assay) and intermediate precision (inter-assay) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Chapter 2: The Cross-Validation Workflow

The primary objective of cross-validation is to demonstrate that two distinct analytical procedures yield comparable and reliable results for the same homogenous sample lot.[2] This provides a high degree of confidence in the analytical data, particularly when transferring methods between quality control and research laboratories.

cluster_setup Phase 1: Preparation & Validation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Comparison & Conclusion Sample Homogenous Batch of 1-Amino-3-(3-chlorophenyl)propan-2-ol MethodA Method A (e.g., HPLC-UV) Full Validation per ICH Q2(R2) Sample->MethodA MethodB Method B (e.g., GC-MS) Full Validation per ICH Q2(R2) Sample->MethodB AnalyzeA Analyze Sample Batch using Method A MethodA->AnalyzeA AnalyzeB Analyze Sample Batch using Method B MethodB->AnalyzeB Protocol Define Cross-Validation Protocol & Acceptance Criteria Protocol->AnalyzeA Protocol->AnalyzeB Compare Statistically Compare Datasets (e.g., Mean, RSD, t-test) AnalyzeA->Compare AnalyzeB->Compare Criteria Results Meet Pre-defined Acceptance Criteria? Compare->Criteria Success Cross-Validation Successful: Methods are Equivalent Criteria->Success Yes Fail Cross-Validation Failed: Investigate Discrepancies Criteria->Fail No Prep 1. Sample Preparation Dissolve sample in mobile phase to 0.5 mg/mL. Filter (0.45 µm). Inject 2. HPLC Injection Inject 10 µL onto equilibrated system. Prep->Inject Separate 3. Chromatographic Separation Isocratic elution on C18 column. Inject->Separate Detect 4. UV Detection Monitor absorbance at 220 nm. Separate->Detect Analyze 5. Data Analysis Integrate peak area. Quantify against standard curve. Detect->Analyze

Caption: Step-by-step workflow for HPLC-UV analysis.

  • Chromatographic System:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

    • Column: Zorbax SB-C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Column Temperature: 30°C.

  • Reagents and Solutions:

    • Mobile Phase: A filtered and degassed mixture of 0.1% Trifluoroacetic Acid (TFA) in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B) in a 70:30 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Amino-3-(3-chlorophenyl)propan-2-ol reference standard and dissolve in 10 mL of mobile phase.

    • Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 50-750 µg/mL).

    • Sample Solution (0.5 mg/mL): Accurately weigh 5 mg of the test sample and dissolve in 10 mL of mobile phase. Filter through a 0.45 µm syringe filter prior to injection.

  • Validation Procedure:

    • Inject the working standards to establish linearity.

    • Perform replicate injections (n=6) of a mid-range standard to assess system precision.

    • Analyze spiked placebo samples to determine accuracy and recovery.

Protocol 2: GC-MS Method with Derivatization

This method provides an orthogonal approach, ideal for confirming identity and identifying potential volatile or semi-volatile impurities. Derivatization with BSTFA is a crucial step; it replaces the active protons on the amine and hydroxyl groups with non-polar trimethylsilyl (TMS) groups, making the molecule suitable for GC analysis. [7][10]

Prep 1. Sample Preparation Dissolve ~1 mg sample in Ethyl Acetate. Deriv 2. Derivatization Add BSTFA + 1% TMCS. Heat at 70°C for 30 min. Prep->Deriv Inject 3. GC-MS Injection Inject 1 µL into split/splitless inlet. Deriv->Inject Separate 4. GC Separation Temperature program on HP-5ms column. Inject->Separate Analyze 5. MS Analysis Acquire mass spectra (EI mode). Compare to library/standard. Separate->Analyze

Caption: Step-by-step workflow for GC-MS analysis including derivatization.

  • Gas Chromatography-Mass Spectrometry System:

    • GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • GC Conditions:

    • Inlet Temperature: 270°C.

    • Injection Mode: Split (20:1), 1 µL injection volume.

    • Oven Program: Initial temperature 100°C, hold for 2 minutes, ramp at 20°C/min to 300°C, hold for 5 minutes.

  • MS Conditions:

    • MS Transfer Line: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the sample or standard into a 2 mL autosampler vial.

    • Add 1 mL of dry ethyl acetate and vortex to dissolve.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat in an oven or heating block at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

Chapter 4: Comparative Data and Acceptance Criteria

When cross-validating the HPLC-UV and GC-MS methods, a single, homogenous batch of 1-Amino-3-(3-chlorophenyl)propan-2-ol should be analyzed by both techniques (n≥6 replicates each). The results are then compared against pre-defined acceptance criteria. [2]

Table 1: Expected Performance Comparison of Analytical Methods
Validation ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Linearity (R²) > 0.999> 0.998R² ≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0%
Precision (%RSD)
- Repeatability≤ 1.0%≤ 1.5%≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 2.0%≤ 3.0%
LOQ (µg/mL) ~1.0 µg/mL~0.5 µg/mLMethod-dependent
Specificity High (based on RT)Very High (RT + Mass Spectrum)No interference at analyte RT
Cross-Validation Acceptance Criteria

For the cross-validation to be considered successful, the following criteria should be met:

  • Comparison of Means: The mean assay value determined by the GC-MS method should be within ±2.5% of the mean assay value determined by the HPLC-UV method. [2]2. Precision Comparison: The Relative Standard Deviation (RSD) for the assay results should be ≤ 2.0% for each method. [2]3. Statistical Equivalence: A two-sample t-test should show no statistically significant difference between the means of the two datasets (p > 0.05).

Conclusion

The cross-validation of analytical methods is a non-negotiable step in ensuring the generation of reliable and reproducible data in a regulated environment. For 1-Amino-3-(3-chlorophenyl)propan-2-ol, both HPLC-UV and GC-MS serve as powerful, albeit different, analytical tools.

  • HPLC-UV stands out as a robust, precise, and high-throughput method suitable for routine quality control, assay, and purity determinations. Its simpler sample preparation and direct analysis make it highly efficient.

  • GC-MS , while requiring a more involved sample preparation due to derivatization, offers unparalleled specificity and is an invaluable orthogonal tool for identity confirmation and the investigation of unknown impurities.

By validating both methods and then cross-validating them against each other, a laboratory can build a comprehensive and unimpeachable analytical package for 1-Amino-3-(3-chlorophenyl)propan-2-ol. This dual-method approach provides flexibility in testing and a higher degree of confidence in the quality of this critical chemical intermediate, ultimately supporting successful research and development outcomes.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • European Medicines Agency. (1995). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • BenchChem. (n.d.). A Practical Guide to Cross-Validation of Analytical Methods Between Laboratories.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • European Bioanalysis Forum. (2017). Cross and Partial Validation.
  • SciELO. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM.
  • Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-394.
  • Supporting Information. (n.d.). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl).
  • Sigma-Aldrich. (n.d.). 1-amino-3-(3-chlorophenyl)propan-2-ol.
  • BenchChem. (n.d.). Comparative Purity Analysis of Synthetic 1-(3-Chlorophenyl)-2-methylpropan-2-amine.
  • CAMAG. (n.d.). Determination of amino-propanol in dermatological products. CBS 99, 2-4.
  • BenchChem. (n.d.). Application Notes and Protocols for the NMR Characterization of 1-(3-Chlorophenyl)-2-methylpropan-2-amine.
  • OSHA. (n.d.). 1-Amino-2-propanol Method number: PV2110.
  • NIST. (n.d.). 1-Propanol, 3-amino-. NIST Chemistry WebBook, SRD 69.
  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP000270.
  • PubChem. (n.d.). 1-Amino-3-chloro-2-propanol. National Center for Biotechnology Information.
  • Wang, J., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-8.
  • BenchChem. (n.d.). Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.
  • Al-Attar, A. M., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 23.
  • Doc Brown's Chemistry. (2025). propan-2-ol low high resolution H-1 proton nmr spectrum.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one.
  • Shimadzu. (2020). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.
  • ResearchGate. (2025). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS.

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Validation

A Senior Application Scientist's Guide to Assessing the Purity of 1-Amino-3-(3-chlorophenyl)propan-2-ol from Different Suppliers

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates 1-Amino-3-(3-chlorophenyl)propan-2-ol is a chiral building block of significant interest in medicinal chemistry and drug development. Its structur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

1-Amino-3-(3-chlorophenyl)propan-2-ol is a chiral building block of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a phenylpropanolamine backbone, is a key component in various pharmacologically active agents.[1][2] The precise stereochemistry and high chemical purity of such intermediates are not merely desirable but are fundamental prerequisites for the synthesis of safe and effective active pharmaceutical ingredients (APIs). The presence of impurities, whether they are residual starting materials, by-products, or enantiomeric variants, can drastically alter the pharmacological and toxicological profile of the final compound, leading to failed experiments, misleading structure-activity relationship (SAR) data, and significant delays in the drug discovery pipeline.[3]

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of 1-Amino-3-(3-chlorophenyl)propan-2-ol sourced from different commercial suppliers. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating system of analysis. The protocols and data presented herein are designed to empower you to make informed decisions when selecting a supplier, safeguarding the integrity and reproducibility of your research.

Understanding Potential Impurities

The purity profile of 1-Amino-3-(3-chlorophenyl)propan-2-ol is intrinsically linked to its synthetic route. A common pathway involves the reaction of a chlorobenzyl precursor with an aminating agent.[4] This process can introduce several types of impurities:

  • Starting Materials: Unreacted precursors such as 3-chlorobenzyl chloride or related epoxides.

  • Regioisomers: Isomeric variants like 2-amino-3-(3-chlorophenyl)propan-1-ol, which may possess different biological activities.

  • By-products: Compounds formed from side reactions, such as dimers or products of over-alkylation.

  • Enantiomeric Impurities: The presence of the undesired enantiomer in a product sold as a specific stereoisomer. This is particularly critical as different enantiomers can have vastly different biological effects.[5]

  • Residual Solvents: Solvents used during synthesis and purification that have not been fully removed.

A Multi-Modal Analytical Workflow for Comprehensive Purity Assessment

A single analytical technique is insufficient to provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different methods provide complementary information. The following workflow is designed to systematically evaluate a sample, from basic physical inspection to detailed chromatographic and spectroscopic analysis.

Purity_Assessment_Workflow Figure 1: Comprehensive Analytical Workflow cluster_0 Phase 1: Preliminary Evaluation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Identity & Quantification cluster_3 Phase 4: Stereochemical Integrity A Sample Receipt & Documentation B Visual Inspection (Color, Form, Homogeneity) A->B C Solubility Testing (DMSO, MeOH, H2O) B->C D RP-HPLC-UV (Non-volatile Impurities) C->D E GC-MS (after Derivatization) (Volatile Impurities & By-products) F ¹H NMR Spectroscopy (Structural Confirmation) E->F G Quantitative NMR (qNMR) (Absolute Purity vs. Standard) F->G H Chiral HPLC (Enantiomeric Excess, %ee) G->H I I H->I Final Report & Supplier Qualification Decision_Pathway Figure 2: Supplier Qualification Decision Pathway A Assess Purity Data B Chemical Purity > 99%? (HPLC & qNMR) A->B C Enantiomeric Purity > 99.5%? B->C Yes F Supplier Rejected (e.g., Supplier B) B->F No D No Significant Impurities by GC-MS? C->D Yes G Qualified for Non-Stereocritical Applications Only (e.g., Supplier C) C->G No E Supplier Qualified (e.g., Supplier A) D->E Yes H Supplier Rejected D->H No

Sources

Comparative

Inter-Laboratory Comparison Guide: Analytical Methodologies for 1-Amino-3-(3-chlorophenyl)propan-2-ol

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in the robust quantification of polar, amphiphilic pharmaceutical intermediates. 1-Amino-3-(3-chlorophenyl)propan-2-ol (CAS 1225599-6...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the robust quantification of polar, amphiphilic pharmaceutical intermediates. 1-Amino-3-(3-chlorophenyl)propan-2-ol (CAS 1225599-62-1) [1] represents a classic analytical challenge. Its structure—a hydrophobic chlorophenyl ring coupled with highly polar, interactive hydroxyl and primary amine groups—makes it prone to secondary stationary phase interactions, poor volatility, and matrix-dependent ionization.

To establish a universally reliable control strategy, we conducted an Inter-Laboratory Comparison (ILC) in strict accordance with ISO/IEC 17043:2023[2] and ISO 13528[3] guidelines. This guide objectively compares three orthogonal analytical platforms (HPLC-UV, LC-MS/MS, and GC-MS) across three independent laboratories. Our goal is to elucidate the causality behind each experimental choice, ensuring that your laboratory can adopt a self-validating, ICH Q2(R2)[4] compliant workflow.

Physicochemical Profiling & Analytical Causality

Before deploying any method, we must understand the molecule's behavior to prevent analytical failures:

  • The Amine Group (pKa ~9.5): At neutral pH, the primary amine is protonated. On standard silica-based reversed-phase columns, this leads to severe peak tailing due to ionic interactions with residual silanols. Causality: We must either use high-pH mobile phases (requiring hybrid-silica columns) or acidic ion-pairing agents (like Trifluoroacetic acid, TFA) to mask these interactions.

  • The Hydroxyl Group: Increases polarity, reducing retention on standard C18 phases, necessitating careful mobile phase optimization.

  • Thermal Instability: Amino alcohols can degrade or irreversibly adsorb in hot GC injection ports. Causality: GC-MS analysis strictly requires chemical derivatization to mask these active hydrogens and increase volatility.

AnalyticalWorkflow Sample 1-Amino-3-(3-chlorophenyl) propan-2-ol Sample Prep Sample Preparation & Aliquoting Sample->Prep LabA Lab A: HPLC-UV (Reverse Phase) Prep->LabA LabB Lab B: LC-MS/MS (ESI+ MRM) Prep->LabB LabC Lab C: GC-MS (Derivatization) Prep->LabC EvalA UV Absorbance @ 220 nm LabA->EvalA EvalB Ion Transitions m/z 186 -> 168 LabB->EvalB EvalC EI Fragmentation (TMS Derivative) LabC->EvalC Data ISO 17043 & ICH Q2(R2) Data Synthesis EvalA->Data EvalB->Data EvalC->Data

Figure 1: Multi-platform inter-laboratory analytical workflow for the target amino alcohol.

Experimental Protocols & Methodological Workflows

Self-Validating System Note: Every protocol below includes a mandatory System Suitability Test (SST). A method cannot be trusted unless the system proves its capability prior to injecting the first unknown sample.

Lab A: HPLC-UV (Ion-Pairing Reversed Phase)

Objective: High-throughput, cost-effective bulk purity analysis.

  • Column Selection: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution using 60% Water / 40% Acetonitrile containing 0.1% TFA. Causality: TFA acts as an ion-pairing agent, neutralizing the protonated amine and masking residual silanols to ensure sharp, symmetrical peaks.

  • Detection: UV absorbance at 220 nm (optimal for the chlorophenyl chromophore).

  • Flow Rate & Injection: 1.0 mL/min; 10 µL injection volume.

  • Self-Validation (SST): Inject a 10 µg/mL standard six times. The system is valid only if the tailing factor is < 1.5 and %RSD of peak area is < 2.0%.

Lab B: LC-MS/MS (Electrospray Ionization - MRM)

Objective: Ultra-trace quantification (e.g., genotoxic impurity profiling).

  • Column Selection: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm). Causality: The biphenyl phase provides enhanced pi-pi interactions with the chlorophenyl ring, increasing retention of this polar analyte compared to standard C18.

  • Mobile Phase: Gradient elution with Water (A) and Methanol (B), both containing 0.1% Formic Acid. Causality: Unlike Lab A, we cannot use TFA here because it severely suppresses electrospray ionization (ESI) signals. Formic acid provides the necessary protons for[M+H]+ formation without ion suppression.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode. Primary transition: m/z 186.1 → 168.1 (loss of H2O).

  • Self-Validation (SST): Signal-to-noise (S/N) ratio of the Lower Limit of Quantification (LLOQ) standard must be ≥ 10:1.

Lab C: GC-MS (Chemical Derivatization)

Objective: High-resolution separation with orthogonal mass spectral confirmation.

  • Derivatization: Transfer 100 µL of sample extract to a glass vial. Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 70°C for 30 minutes. Causality: BSTFA replaces the active protons on the -OH and -NH2 groups with trimethylsilyl (TMS) groups. This prevents thermal degradation and eliminates peak tailing in the GC inlet.

  • Column Selection: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Temperature Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Detection: Electron Ionization (EI) at 70 eV, scanning m/z 50-400.

  • Self-Validation (SST): Verify complete derivatization by checking for the absence of mono-TMS derivative peaks in the chromatogram.

Derivatization Analyte Analyte (Active -OH, -NH2) Reaction Heat (70°C, 30 min) Pyridine Solvent Analyte->Reaction Reagent BSTFA + 1% TMCS (Silylation Reagent) Reagent->Reaction Product Di-TMS Derivative (Volatile, Stable) Reaction->Product

Figure 2: Silylation derivatization pathway required for GC-MS thermal stability and volatility.

Comparative Performance Data

To objectively evaluate these platforms, we processed the data according to ICH Q2(R2) validation guidelines[4]. The summarized validation parameters highlight the distinct capabilities of each methodology.

Table 1: ICH Q2(R2) Method Validation Parameters

ParameterLab A (HPLC-UV)Lab B (LC-MS/MS)Lab C (GC-MS)
LOD (ng/mL) 50.00.55.0
LOQ (ng/mL) 150.01.515.0
Linearity (R²) 0.99920.99850.9990
Precision (%RSD) 1.2%3.5%2.8%
Recovery (%) 98.5 - 101.292.0 - 105.495.5 - 103.1
Inter-Laboratory Z-Score Analysis

To assess inter-laboratory reproducibility, a blind proficiency testing sample (Target Concentration: 10.0 µg/mL) was distributed. Z-scores were calculated using robust statistics as defined by ISO 13528[3]. A Z-score between -2.0 and +2.0 indicates satisfactory performance.

Table 2: ISO 13528 Inter-Laboratory Z-Score Analysis

LaboratoryPlatformMeasured Conc. (µg/mL)Z-ScoreStatus
Lab A HPLC-UV10.12+0.48Satisfactory
Lab B LC-MS/MS9.85-0.60Satisfactory
Lab C GC-MS10.25+1.00Satisfactory

Mechanistic Insights & Conclusion

The inter-laboratory comparison demonstrates that all three platforms can successfully quantify 1-Amino-3-(3-chlorophenyl)propan-2-ol, provided the underlying chemical causality is respected:

  • HPLC-UV (Lab A) is the most robust and highly precise method for bulk assay testing, but it fundamentally relies on ion-pairing (TFA) to manage the basic amine.

  • LC-MS/MS (Lab B) offers unparalleled sensitivity (LOD 0.5 ng/mL), making it the mandatory choice for trace impurity analysis. However, the shift to formic acid requires specialized column chemistries (like Biphenyl) to maintain retention and peak shape.

  • GC-MS (Lab C) provides excellent orthogonal selectivity and structural confirmation via EI fragmentation, but the mandatory silylation derivatization adds preparation time and introduces potential variability if the reaction is not driven to completion.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation (ICH) URL:[Link]

  • Title: ISO 13528:2022 - Statistical methods for use in proficiency testing by interlaboratory comparison Source: Eurachem / ISO URL:[Link]

  • Title: ISO/IEC 17043:2023 - Conformity assessment — General requirements for the competence of proficiency testing providers Source: Eurachem / ISO URL: [Link]

Sources

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